JNJ-63576253
Description
Properties
IUPAC Name |
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O2S/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16/h2-3,10,12-13,16,28H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHJEYKNYQVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110426-27-0 | |
| Record name | TRC-253 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2110426270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRC-253 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNG9GQ9Y27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-63576253: A Deep Dive into the Mechanism of a Next-Generation Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-63576253 (also known as TRC-253) is a potent, selective, and orally bioavailable next-generation androgen receptor (AR) antagonist.[1][2][3] It was developed to address acquired resistance to second-generation AR inhibitors like enzalutamide (B1683756) and apalutamide, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[4][5] The core mechanism of action of this compound lies in its ability to act as a full antagonist of both wild-type AR and clinically relevant mutant forms, most notably the F877L mutation, which confers resistance to existing therapies by converting antagonists into agonists.[4][6] This technical guide elucidates the molecular interactions, signaling pathway modulation, and the experimental basis for the characterization of this compound's mechanism of action.
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
This compound functions as a direct, competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as testosterone (B1683101) and dihydrotestosterone.[4][7] This inhibition of ligand binding is the critical first step in disrupting AR-mediated signaling.
Unlike first and second-generation AR antagonists, this compound maintains its antagonistic activity even in the presence of AR mutations that cause other drugs to fail.[4] Specifically, the F877L mutation in the AR LBD is a known mechanism of resistance to enzalutamide and apalutamide, where these drugs paradoxically activate the receptor.[4] this compound was designed to overcome this by potently inhibiting the F877L mutant AR, thereby preventing the antagonist-to-agonist switch.[4]
The binding of this compound to the AR LBD induces a conformational change in the receptor that prevents its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on DNA.[7] This effectively blocks the transcription of AR target genes that are crucial for prostate cancer cell growth and survival, such as Kallikrein-3 (KLK3), also known as prostate-specific antigen (PSA), and FK506-binding protein 5 (FKBP5).[7][8]
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Radioligand Binding | Wild-Type AR | - | 6.9 | [1] |
| Transcriptional Reporter | Wild-Type AR | LNCaP | 54 | [2][3] |
| Transcriptional Reporter | F877L Mutant AR | LNCaP | 37 | [2][3] |
| Transcriptional Reporter (R1881-stimulated) | AR F877L | LNCaP | 99 | [8] |
| Cell Proliferation | VCaP | VCaP | 265 | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action involved a series of key experiments. The methodologies for these are detailed below.
Transcriptional Reporter Assays
-
Objective: To quantify the antagonistic activity of this compound on AR-mediated gene transcription.
-
Cell Lines: LNCaP cells stably transfected with a reporter construct containing an androgen response element (ARE) driving the expression of firefly luciferase. Both wild-type AR and F877L mutant AR expressing cell lines were used.[8]
-
Protocol:
-
LNCaP reporter cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.[1]
-
The following day, cells were treated with a dose-response curve of this compound in the presence of 0.1 nmol/L R1881 (a synthetic androgen) to stimulate AR activity.[1]
-
After 24 hours of incubation with the compound, the luciferase activity was measured using a commercially available luciferase assay system (e.g., Steady-Glo).[1]
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assays
-
Objective: To assess the impact of this compound on the proliferation of androgen-dependent prostate cancer cell lines.
-
Cell Lines: LNCaP (with wild-type AR and F877L mutant), VCaP, and PC3 cells.[1]
-
Protocol:
-
Cells were seeded in 96-well plates at densities of 5,000 or 250 cells per well and allowed to adhere overnight.[1]
-
The cells were then treated with various concentrations of this compound.
-
The plates were incubated for 6 days to allow for cell proliferation.[1]
-
Cell viability was assessed using a standard method such as CellTiter-Glo.
-
The IC50 values for growth inhibition were determined from the dose-response curves.
-
Hershberger Assay (In Vivo)
-
Objective: To evaluate the in vivo anti-androgenic activity of this compound.
-
Animal Model: Immature, castrated male rats.
-
Protocol:
-
Rats were administered this compound orally at various doses (e.g., 10, 30, or 50 mg/kg) once or twice daily.[8]
-
Concurrently, the rats were treated with testosterone propionate (B1217596) (TP) at a dose of 0.4 mg/kg to stimulate the growth of androgen-sensitive organs.[8]
-
After a 10-day treatment period, the animals were euthanized, and the weights of five androgen-sensitive organs (ventral prostate, seminal vesicles, levator ani muscle, Cowper's glands, and glans penis) were measured.[2][8]
-
The inhibition of TP-induced organ weight gain by this compound was used as a measure of its anti-androgenic effect.
-
Tumor Xenograft Efficacy Studies (In Vivo)
-
Objective: To determine the anti-tumor efficacy of this compound in a model of resistant prostate cancer.
-
Animal Model: Immunocompromised mice bearing LNCaP F877L xenograft tumors.[8]
-
Protocol:
-
Once the tumors reached a predetermined size, the mice were randomized into treatment groups.
-
This compound was administered orally, for example, at a dose of 30 mg/kg once daily.[2][3]
-
Tumor growth was monitored regularly over a period of several weeks (e.g., 72 days).[2][3]
-
The primary endpoint was tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the vehicle control group.[8]
-
Conclusion
This compound represents a significant advancement in the treatment of castration-resistant prostate cancer by directly addressing a key mechanism of resistance to current therapies. Its robust and sustained antagonism of both wild-type and clinically relevant mutant forms of the androgen receptor, particularly the F877L mutation, provides a strong rationale for its clinical development. The comprehensive in vitro and in vivo studies detailed in this guide provide a solid foundation for understanding the core mechanism of action of this promising therapeutic agent. As clinical data continues to emerge, the full potential of this compound in the management of advanced prostate cancer will be further elucidated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
JNJ-63576253: A Next-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253, also known as TRC-253, is a potent, orally active, and selective next-generation androgen receptor (AR) antagonist.[1][2][3] It has been developed to address acquired resistance to second-generation AR pathway inhibitors in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5] A key mechanism of resistance to drugs like enzalutamide (B1683756) and apalutamide (B1683753) is the emergence of point mutations in the ligand-binding domain (LBD) of the AR, such as the F877L mutation, which can convert antagonists into agonists.[4][6] this compound is designed to be a full antagonist of both wild-type (WT) AR and clinically relevant mutant forms, including F877L, thereby overcoming this resistance mechanism.[1][4][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound is a competitive inhibitor of the androgen receptor.[6] It exerts its therapeutic effect by potently abrogating AR signaling pathways in prostate adenocarcinoma models.[1][5] The primary mechanisms through which this compound inhibits AR signaling include:
-
Blocking Ligand Binding: this compound competitively binds to the ligand-binding domain of both wild-type and mutant AR, preventing the binding of androgens.[1]
-
Inhibiting Nuclear Translocation: It blocks the translocation of the androgen receptor from the cytoplasm to the nucleus.[6]
-
Preventing DNA Binding: this compound inhibits the binding of the AR to androgen response elements (AREs) on DNA.[6]
-
Suppressing AR-Dependent Transcription: By preventing AR activation, it downregulates the expression of AR target genes, such as KLK3 and FKBP5, which are crucial for prostate cancer cell proliferation and survival.[1][6]
The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of this compound.
Pharmacological Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against both wild-type and F877L mutant androgen receptors in various in vitro assays.
| Assay Type | Cell Line/Model | Target | IC50 (nM) | Reference |
| Proliferation Assay | LNCaP F877L | AR F877L | 197 | [1] |
| Proliferation Assay | VCaP | Wild-Type AR | 265 | [2] |
| Proliferation Assay | LNCaP | AR F877L | 37 | [2] |
| Proliferation Assay | LNCaP | Wild-Type AR | 54 | [2] |
| AR-Mediated Transactivation | LNCaP with ARE-luciferase reporter | AR F877L | 99 | [8] |
| Radioligand Binding Assay | - | Wild-Type AR | 6.9 | [3] |
In Vivo Activity & Pharmacokinetics
In vivo studies in animal models have shown significant anti-tumor efficacy and favorable pharmacokinetic properties for this compound.
| Animal Model | Tumor Model | Dosage | Outcome | Reference |
| Mice | LNCaP SRα F877L Xenograft | 30 mg/kg, p.o. daily for 72 days | 87% tumor growth inhibition | [2] |
| Mice | LNCaP ARF877L Xenograft | 30 mg/kg, p.o. daily | Statistically significant antitumor activity | |
| Rats (Hershberger Assay) | - | 10, 30, or 50 mg/kg, p.o. daily for 10 days | Dose-dependent inhibition of androgen-sensitive organs | [6][8] |
| Parameter | Species | Dose | Value | Unit | Reference |
| Bioavailability (F) | Mice | 10 mg/kg, p.o. | 45 | % | [2][9] |
| Cmax | Mice | 10 mg/kg, p.o. | 0.66 | µM | [2][9] |
| AUClast | Mice | 10 mg/kg, p.o. | 4.9 | µg·h/mL | [2][9] |
| Half-life (T1/2) | Mice | 2 mg/kg, i.v. | 5.99 | h | [2][9] |
| Clearance (CL) | Mice | 2 mg/kg, i.v. | 15.0 | mL/min/kg | [2][9] |
| Volume of Distribution (Vdss) | Mice | 2 mg/kg, i.v. | 6.11 | L/kg | [2][9] |
| Microsomal Stability (T1/2) | Human Liver Microsomes | - | >180 | min | [2] |
Experimental Protocols
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the growth of prostate cancer cell lines.
-
Cell Seeding: LNCaP F877L, LNCaP AR/cs, and VCaP cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[3]
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 0.0003-100 µM) in the presence of the synthetic androgen R1881 in charcoal-stripped fetal bovine serum.[1][2]
-
Data Analysis: Cell proliferation is assessed, and IC50 values are calculated from at least three independent experiments.[1]
Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit AR-mediated gene transcription.
-
Cell Seeding: LNCaP reporter cell lines, stably transfected with an androgen response element (ARE)-driven firefly luciferase reporter, are seeded at a density of 10,000 cells per well in 96-well plates and incubated overnight.[3][8]
-
Compound Treatment: Cells are treated with this compound for 24 hours in the presence of 0.1 nmol/L R1881.[3]
-
Lysis and Luciferase Assay: After treatment, cells are assayed using a luciferase assay system (e.g., SteadyGlo-luciferase Kit).[3]
-
Data Analysis: Luciferase activity is measured to determine the extent of inhibition of AR-mediated transcription.
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Tumor Implantation: Male SHO mice are implanted with LNCaP cells engineered to express either wild-type AR or the ARF877L mutant.[6]
-
Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment groups.
-
Drug Administration: this compound is administered orally, once daily, at a dose of 30 mg/kg.[6]
-
Tumor Monitoring: Tumor growth is monitored regularly for a specified period (e.g., 72 days).[9]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Clinical Development
This compound has been evaluated in a Phase I/II clinical trial (NCT02987829) for the treatment of metastatic castration-resistant prostate cancer.[1] It is being advanced as a clinical candidate with potential effectiveness in patients who do not respond to or are progressing on second-generation AR-targeted therapies.[5]
Conclusion
This compound is a promising next-generation androgen receptor antagonist with a mechanism of action tailored to overcome resistance mediated by AR ligand-binding domain mutations. Its potent in vitro and in vivo activity against both wild-type and clinically relevant mutant forms of the AR, coupled with a favorable pharmacokinetic profile, supports its continued clinical development for the treatment of castration-resistant prostate cancer. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the properties and potential applications of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
JNJ-63576253: A Deep Dive into its Androgen Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253 (also known as TRC-253) is a next-generation, orally active, and potent full antagonist of the androgen receptor (AR).[1][2] It has demonstrated significant activity against both wild-type AR and clinically relevant mutant forms, particularly the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide (B1683756) and apalutamide.[3][4] This technical guide provides an in-depth overview of the androgen receptor antagonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Assessment of Androgen Receptor Antagonist Activity
The antagonist potency of this compound has been evaluated across various preclinical models. The following tables summarize the key quantitative data, highlighting its efficacy against wild-type and mutant androgen receptors.
Table 1: In Vitro Antagonist Activity of this compound
| Assay Type | Cell Line/AR Type | Target | IC50 (nM) | Reference |
| AR Antagonist Assay | LNCaP cells | F877L mutant AR | 37 | [1][2] |
| AR Antagonist Assay | LNCaP cells | Wild-type AR | 54 | [1][2] |
| Competitive Radioligand Binding | Wild-type AR | - | 6.9 | [5] |
| AR-mediated Transactivation | LNCaP cells with AR F877L and ARE-luciferase reporter | AR-mediated transactivation | 99 | |
| Cellular Proliferation | LNCaP F877L cells | Cellular Proliferation | 197 | [6] |
| Cellular Proliferation | LNCaP AR/cs cells | Cellular Proliferation | ~250 | [6] |
| Cellular Proliferation | VCaP cells | Cellular Proliferation | <100 | [6] |
| Cellular Proliferation | VCaP cells | Cellular Proliferation | 265 | [1][2] |
Table 2: In Vivo Antagonist Activity of this compound
| Animal Model | Tumor Model | Dosage | Effect | Reference |
| Mice | LNCaP SRα F877L xenograft | 30 mg/kg; p.o. once daily for 72 days | 87% tumor growth inhibition | [1] |
| Mice | LNCaP F877L xenograft | 30 or 50 mg/kg once daily for 3 weeks | >58% tumor growth inhibition (p < 0.01) | [7] |
| Castrated male rats (Hershberger assay) | Androgen-sensitive organs | 30 or 50 mg/kg orally | Statistically significant inhibition of weight gain in androgen-sensitive organs | [6] |
Core Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. Its mechanism involves binding to the ligand-binding domain (LBD) of both wild-type and mutant AR, thereby preventing the binding of androgens. This action blocks the subsequent conformational changes required for receptor activation, nuclear translocation, and the transcription of AR-dependent genes that drive prostate cancer cell growth.[6][8]
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's androgen receptor antagonist activity.
Cellular Proliferation Assays
This experiment assesses the ability of this compound to inhibit the growth of prostate cancer cell lines.
-
Cell Lines: LNCaP F877L, LNCaP AR/cs, and VCaP human prostate adenocarcinoma cells.[6]
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[5]
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of the synthetic androgen R1881 (100 pmol/L) in charcoal-stripped fetal bovine serum.[6]
-
Incubation: The treated cells are incubated for 6 days.[6]
-
Analysis: Cell proliferation is assessed to determine the IC50 value of the compound.
Caption: Workflow for the cellular proliferation assay.
AR-Mediated Transactivation Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Line: HepG2 cells.[6]
-
Transfection: Cells are co-transfected with an AR F877L-VP16 expression plasmid and an androgen response element (ARE) firefly luciferase reporter plasmid.[6]
-
Treatment: Transfected cells are treated with this compound in the presence or absence of 90 pmol/L R1881.[6]
-
Incubation: The cells are incubated for 48 hours.[6]
-
Analysis: Luciferase activity is measured to quantify the level of AR-mediated transactivation.
Caption: Workflow for the AR-mediated transactivation reporter assay.
AR Target Gene Expression Analysis
This experiment evaluates the effect of this compound on the expression of genes regulated by the androgen receptor.
-
Cell Line: LNCaP F877L cells.[6]
-
Treatment: Cells are treated with this compound in the presence or absence of 100 pmol/L R1881.[6]
-
Analysis: The expression levels of AR downstream target genes, such as KLK3 and FKBP5, are measured.[6]
-
Outcome: this compound was shown to inhibit the expression of these target genes, demonstrating its antagonist activity. In the absence of R1881, this compound did not show agonistic activity.[6]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Male SHO mice bearing LNCaP xenografts with either wild-type or AR F877L mutations.[8]
-
Treatment: Mice are treated daily with this compound (e.g., 30 mg/kg) via oral administration.[8]
-
Analysis: Tumor growth is monitored over time to evaluate the anti-tumor activity of the compound.
-
Results: this compound demonstrated statistically significant antitumor activity in these models.[8]
Hershberger Assay
This in vivo assay is used to assess the androgenic and antiandrogenic properties of a substance.
-
Treatment: Rats are treated with testosterone (B1683101) propionate (B1217596) to stimulate the growth of androgen-sensitive organs, along with either a vehicle control or this compound at various oral doses (e.g., 10, 30, or 50 mg/kg).[6]
-
Analysis: The weights of androgen-sensitive organs (such as the seminal vesicles and ventral prostate) are measured.
-
Outcome: this compound significantly inhibited the testosterone-induced weight gain of these organs, confirming its in vivo antiandrogenic activity.[6]
Conclusion
This compound is a potent and selective androgen receptor antagonist with a compelling preclinical profile. Its ability to effectively inhibit both wild-type and clinically significant mutant forms of the androgen receptor, particularly the enzalutamide-resistant F877L mutation, positions it as a promising therapeutic candidate for patients with metastatic castration-resistant prostate cancer. The comprehensive data from in vitro and in vivo studies underscore its robust antagonist activity and support its ongoing clinical development.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-63576253: A Comprehensive Technical Overview of Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253, also known as TRC-253, is a next-generation, orally active, and potent antagonist of the androgen receptor (AR).[1][2] It has demonstrated significant activity against both wild-type AR and clinically relevant mutants, such as the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide.[3][4] This technical guide provides an in-depth analysis of the target binding, selectivity, and mechanism of action of this compound, supported by experimental data and protocols.
Target Binding and Potency
This compound is a potent and selective antagonist of the human androgen receptor.[5] Its primary mechanism of action is to competitively inhibit androgen binding to the AR ligand-binding domain, thereby preventing receptor activation and downstream signaling.[4][6] This antagonistic activity is maintained even in the presence of mutations that can convert other antagonists into agonists.[5][7]
Quantitative Binding and Functional Activity Data
The binding affinity and functional inhibitory activity of this compound have been characterized in various in vitro models. The following tables summarize the key quantitative data.
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Wild-Type Androgen Receptor | Radioligand Binding | - | 6.9 | [8] |
| Wild-Type Androgen Receptor | Functional Assay | LNCaP | 54 | [1][2][9] |
| F877L Mutant Androgen Receptor | Functional Assay | LNCaP | 37 | [1][2][9] |
| F877L Mutant Androgen Receptor | Transcriptional Reporter | HepG2 | 15 | [7] |
| VCaP cells (AR amplification and AR-V7 expression) | Proliferation Assay | VCaP | 265 | [1][2][9] |
Target Selectivity
A critical attribute of this compound is its high selectivity for the androgen receptor over other nuclear hormone receptors and kinases, which predicts a favorable clinical safety profile.
Selectivity Profile of this compound
| Off-Target | Assay Type | IC50 (µM) | Selectivity Fold (vs. WT AR) | Reference |
| Glucocorticoid Receptor (GR) | Radioligand Binding | > 30 | ~1000-fold | [5][7] |
| Estrogen Receptor (ER) | Radioligand Binding | Undetectable | Not Calculated | [5][7] |
| 468 Kinases | KINOMEscan | No hits identified | - | [5][7] |
Mechanism of Action and Downstream Effects
This compound functions as a full antagonist of the androgen receptor.[1] Upon binding to the AR, it prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression.[5][7] This leads to the inhibition of AR-driven cellular processes, including proliferation.
Key Downstream Effects:
-
Inhibition of AR Target Gene Expression: this compound has been shown to inhibit the expression of well-characterized AR target genes, such as Kallikrein-3 (KLK3) and FKBP5, in a dose-dependent manner.[5]
-
Abrogation of Cellular Proliferation: The compound effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines, including those harboring AR mutations that confer resistance to other therapies.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.
-
Preparation of Reagents:
-
Assay Procedure:
-
The radioligand, competitor (this compound), and receptor source are incubated together to allow for competitive binding.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated using a method such as filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
Transcriptional Reporter Assays
This assay measures the ability of a compound to modulate the transcriptional activity of a target receptor.
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Luciferase Assay:
-
Data Analysis:
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.
-
Cellular Proliferation Assays
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Cells are treated with a range of concentrations of this compound.
-
-
Incubation:
-
Measurement of Proliferation:
-
Cell viability or proliferation is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
The IC50 value is determined as the concentration of this compound that inhibits cell proliferation by 50%.
-
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: AR signaling pathway and its inhibition by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2110426-27-0 | Androgen Receptor | MOLNOVA [molnova.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
JNJ-63576253: A Next-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-63576253 is a clinical-stage, next-generation androgen receptor (AR) antagonist developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Persistent activation of the androgen receptor signaling pathway is a key driver of CRPC progression, and resistance to second-generation AR inhibitors like enzalutamide (B1683756) and apalutamide (B1683753) is a significant clinical challenge.[1][3] One of the key mechanisms of this resistance is the emergence of point mutations in the AR ligand-binding domain (LBD), such as the F877L mutation, which can convert AR antagonists into agonists, thereby promoting tumor growth.[1][3] this compound was specifically designed to be a potent antagonist of both wild-type AR and clinically relevant mutant forms, including F877L, offering a potential therapeutic solution for patients who have developed resistance to current treatments.[1][3][4]
Mechanism of Action
This compound is a competitive inhibitor of the androgen receptor.[5] It acts by binding to the ligand-binding domain of the AR, preventing the binding of androgens. This action blocks the subsequent steps in the AR signaling cascade, including AR nuclear translocation, AR binding to DNA, and the transcription of AR-dependent genes that promote tumor cell proliferation and survival.[5] A key feature of this compound is its ability to maintain antagonistic activity against the F877L AR mutant, a common mutation that confers resistance to other AR inhibitors.[1][3][5]
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent and selective antagonist activity against human AR signaling in various in vitro models.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | This compound IC50 | Enzalutamide IC50 | Reference |
| AR Competitive Radioligand Binding (WT) | Wild-Type AR | 6.9 nM | - | [6] |
| AR-Mediated Transactivation (F877L) | LNCaP F877L | 99 nM | Incomplete antagonist | [7] |
| Cellular Proliferation | LNCaP F877L | 197 nM | Incomplete antagonist | [7] |
This compound shows high selectivity for the androgen receptor, with significantly less or no activity against other nuclear hormone receptors like the estrogen and glucocorticoid receptors.[4][7] In cellular models expressing the F877L AR mutation, this compound effectively inhibits AR-mediated gene expression and cellular proliferation, whereas enzalutamide acts as an incomplete antagonist or even an agonist at higher concentrations.[4][7]
In Vivo Activity
The anti-tumor activity of this compound has been evaluated in rodent models of prostate cancer.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| LNCaP F877L Xenograft (Mice) | This compound | 30 mg/kg, once daily | >58% (P < 0.01) | [4] |
| LNCaP F877L Xenograft (Mice) | This compound | 50 mg/kg, once daily | 78% (P < 0.05) | [4] |
| LNCaP F877L Xenograft (Mice) | Enzalutamide | 30 mg/kg | No efficacy | [4] |
| Hershberger Assay (Rats) | This compound | 30 or 50 mg/kg | Significant inhibition of androgen-sensitive organ weight | [4][7] |
In xenograft models using LNCaP cells engineered to express the F877L AR mutation, daily oral administration of this compound resulted in significant tumor growth inhibition, while enzalutamide was ineffective.[4] The Hershberger assay in castrated male rats confirmed the in vivo androgen antagonism of this compound, demonstrating a dose-dependent inhibition of androgen-sensitive organ weight gain.[4][5][7]
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has a reasonable half-life and oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (T1/2) | 5.99 hours | [8] |
| Clearance (CL) | 15.0 mL/min/kg | [8] |
| Volume of Distribution (Vdss) | 6.11 L/kg | [8] |
| Oral Bioavailability (F) | 45% | [8] |
| Cmax (2 mg/kg, p.o.) | 0.66 µM | [8] |
| AUClast (2 mg/kg, p.o.) | 4.9 µg•h/mL | [8] |
Experimental Protocols
Cell Proliferation Assay
Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP) are seeded in 96-well plates and allowed to adhere overnight.[6] The cells are then treated with varying concentrations of this compound in the presence of the synthetic androgen R1881 (0.1 nmol/L) in media containing charcoal-stripped fetal bovine serum.[4][6] After a 6-day incubation period, cell proliferation is assessed using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.[6][9]
Transcriptional Reporter Assay
LNCaP cells stably transfected with an androgen response element (ARE)-driven firefly luciferase reporter are seeded in 96-well plates.[6][7] After overnight incubation, the cells are treated with this compound and R1881 for 24 hours.[6] Luciferase activity, which is indicative of AR transcriptional activity, is then measured using a commercial kit like the Steady-Glo Luciferase Assay System.[6]
LNCaP F877L Xenograft Model
Six- to eight-week-old castrated male severe combined immunodeficient (SCID) mice are used for these studies.[4] LNCaP F877L cells are implanted subcutaneously. Once tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.[7] this compound is administered orally, typically once daily, for a period of approximately three weeks.[4][7] Tumor volumes are measured regularly to assess the anti-tumor efficacy.[7]
Conclusion
This compound is a promising next-generation androgen receptor antagonist with a mechanism of action tailored to overcome a key resistance pathway in castration-resistant prostate cancer. Its potent activity against both wild-type and F877L-mutant androgen receptors, demonstrated in both in vitro and in vivo preclinical models, highlights its potential as a valuable therapeutic option for patients with CRPC who have progressed on currently available therapies. Clinical evaluation of this compound is ongoing to determine its safety and efficacy in this patient population.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
JNJ-63576253: A Next-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer Harboring the F877L Mutation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide (B1683756) and apalutamide (B1683753), presents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of this acquired resistance is the F877L mutation in the ligand-binding domain (LBD) of the AR, which paradoxically converts these antagonists into agonists. JNJ-63576253 is a novel, potent, and selective next-generation AR antagonist designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of this compound, its mechanism of action against both wild-type and F877L mutant AR, and detailed experimental protocols for its preclinical evaluation.
Introduction: The Challenge of Acquired Resistance in Prostate Cancer
Androgen receptor signaling is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) and second-generation AR antagonists have significantly improved patient outcomes, the development of resistance is nearly inevitable. One of the clinically relevant mechanisms of resistance is the acquisition of point mutations in the AR LBD. The F877L mutation, identified in patients progressing on enzalutamide and apalutamide, is a prime example of such resistance, transforming these therapeutic agents from inhibitors to activators of the AR pathway.[1][2][3][4] This necessitates the development of novel AR antagonists that can effectively inhibit the receptor in the presence of such mutations.
This compound (also known as TRC-253) is a clinical-stage, next-generation AR antagonist developed to address this unmet need.[1][2][3] It has demonstrated potent activity against both wild-type (WT) AR and clinically relevant mutant forms, including the F877L variant.[1][2][3][5] This document serves as a technical resource for researchers, providing detailed information on the pharmacology of this compound and methodologies for its study.
The F877L Androgen Receptor Mutation
The F877L mutation is a substitution of phenylalanine (F) with leucine (B10760876) (L) at position 877 within the AR ligand-binding domain.[4][6] This seemingly subtle change has profound consequences for the receptor's interaction with second-generation antiandrogens.
Mechanism of Resistance
The F877L mutation alters the conformation of the ligand-binding pocket, leading to a shift in the pharmacological activity of enzalutamide and apalutamide from antagonism to agonism.[1][7] This switch in activity reactivates the AR signaling pathway, promoting tumor growth even in the presence of the drug.[4][6]
This compound: A Potent Antagonist of Wild-Type and F877L Mutant AR
This compound was identified through extensive optimization to restore potent antagonism against enzalutamide- and apalutamide-resistant cellular models driven by the F877L mutation and other clinically relevant LBD point mutations.[5]
Mechanism of Action
This compound is a competitive AR antagonist that binds with high affinity to both WT and F877L mutant AR.[8] Unlike enzalutamide, it maintains its antagonist activity in the context of the F877L mutation, effectively inhibiting AR signaling.[5] Its mechanism involves blocking AR nuclear translocation, preventing DNA binding, and ultimately abrogating AR-dependent gene transcription.[8]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound in comparison to enzalutamide.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | F877L mutant AR | LNCaP cell proliferation | 37 | [9][10][11] |
| This compound | Wild-type AR | LNCaP cell proliferation | 54 | [9][10][11] |
| This compound | Wild-type AR | Competitive Radioligand Binding | 6.9 | [12] |
| This compound | VCaP cells | Cell growth | 265 | [9][10][11] |
| Enzalutamide | F877L mutant AR | LNCaP cell proliferation | Incomplete antagonism | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Dosage | Result | Reference |
| Castrated SHO mice | LNCaP SRα F877L xenograft | This compound | 30 mg/kg, p.o. daily | 87% tumor growth inhibition | [9][10][11] |
| Castrated SHO mice | LNCaP SRα F877L xenograft | Enzalutamide | 30 mg/kg, p.o. daily | No antitumor efficacy | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of AR antagonists against the F877L mutant AR.
Generation of F877L Mutant AR Cell Lines
The establishment of a stable cell line expressing the F877L mutant AR is crucial for in vitro studies.
Protocol 1: CRISPR/Cas9-mediated Knock-in
-
Design: Design a single guide RNA (sgRNA) targeting the genomic region of AR exon 8 containing the F877 codon. Design a donor DNA template with homology arms flanking the mutation site and containing the desired F877L mutation.
-
Transfection: Co-transfect LNCaP cells with a plasmid expressing Cas9 nuclease, the designed sgRNA, and the donor DNA template.
-
Selection and Screening: Select for successfully edited cells using an appropriate selection marker. Isolate single-cell clones and screen for the F877L mutation by Sanger sequencing of the targeted genomic region.
-
Validation: Confirm the expression of the mutant AR protein by Western blotting and assess its functional consequences.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of compounds on cancer cells.
Protocol 2: MTT/WST-8 Assay
-
Cell Seeding: Seed LNCaP F877L and wild-type LNCaP cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the control compound (e.g., enzalutamide) for 6 days. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
AR Transcriptional Reporter Assays
These assays measure the ability of a compound to modulate AR-mediated gene transcription.
Protocol 3: Luciferase Reporter Assay
-
Cell Seeding: Seed LNCaP cells stably expressing an AR-responsive luciferase reporter construct (e.g., PSA promoter-luciferase) in 96-well plates.
-
Compound Treatment: Treat the cells with the test compound in the presence of a synthetic androgen (e.g., 0.1 nmol/L R1881) for 24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the in vivo anti-tumor efficacy of a drug candidate.
Protocol 4: LNCaP F877L Xenograft Model
-
Cell Implantation: Subcutaneously implant LNCaP F877L cells into castrated male immunodeficient mice (e.g., SHO mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, a vehicle control, and a comparator (e.g., enzalutamide) orally on a daily basis.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., pharmacodynamic studies).
Conclusion
This compound represents a significant advancement in the treatment of castration-resistant prostate cancer, particularly for patients who have developed resistance to second-generation AR antagonists through the F877L mutation. Its ability to potently inhibit both wild-type and F877L mutant AR underscores its potential as a valuable therapeutic option. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other next-generation AR antagonists, facilitating further research and development in this critical area of oncology. This compound is currently being evaluated in clinical trials.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Androgen receptor mutations in patients with castration-resistant prostate cancer treated with apalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Emerging mutations and functional changes of androgen receptor associated with treatment resistance in prostate cancer - Martignano - Translational Cancer Research [tcr.amegroups.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | 2110426-27-0 | Androgen Receptor | MOLNOVA [molnova.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Preclinical Profile of JNJ-63576253: A Next-Generation Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253 (also known as TRC-253) is a potent, orally active, next-generation androgen receptor (AR) antagonist developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] A significant challenge in CRPC therapy is the emergence of resistance to second-generation AR inhibitors like enzalutamide, often driven by point mutations in the AR ligand-binding domain (LBD).[3][4] this compound was specifically designed to inhibit wild-type AR and clinically relevant mutant forms, such as the F877L mutation, which can convert AR antagonists into agonists.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
This compound acts as a full antagonist of the androgen receptor, effectively blocking AR signaling.[1][2] In preclinical models, it has demonstrated potent inhibition of both wild-type AR and the enzalutamide-resistant F877L mutant.[1][2] The binding of this compound to the AR prevents the conformational changes required for receptor activation, thereby inhibiting the downstream transcription of AR target genes such as Kallikrein-3 (KLK3) and FK506-binding protein 5 (FKBP5).[5][6] This leads to the abrogation of AR-driven cellular proliferation in prostate cancer cells.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
JNJ-63576253: A Technical Guide to a Next-Generation Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63576253, also known as TRC-253, is a potent, orally bioavailable, next-generation non-steroidal androgen receptor (AR) antagonist.[1][2] It has demonstrated significant activity against both wild-type AR and clinically relevant AR ligand-binding domain mutations, such as the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide (B1683756) and apalutamide.[3][4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-[8-oxo-5-(6-piperidin-4-yloxy-3-pyridinyl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile. Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 5-[8-oxo-5-(6-piperidin-4-yloxy-3-pyridinyl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile |
| Synonyms | TRC-253, JNJ63576253 |
| CAS Number | 2110426-27-0 |
| Molecular Formula | C₂₃H₂₁F₃N₆O₂S |
| Molecular Weight | 502.51 g/mol |
| SMILES | C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F |
| Solubility | Soluble in DMSO |
Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.
This compound disrupts this pathway by binding to the ligand-binding domain of the AR, preventing the binding of androgens. This inhibition prevents the subsequent downstream events, including nuclear translocation and AR-mediated gene transcription. A key feature of this compound is its ability to maintain this antagonistic activity even in the presence of AR mutations, such as F877L, which can convert other antagonists into agonists.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
JNJ-63576253: A Technical Guide to its Preclinical and Clinical Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63576253, also known as TRC-253, is a potent, orally bioavailable, second-generation non-steroidal androgen receptor (AR) antagonist. It has been specifically developed for the treatment of castration-resistant prostate cancer (CRPC), including tumors harboring the F877L mutation in the AR ligand-binding domain, which confers resistance to first-generation anti-androgens like enzalutamide. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical data. The information is intended to support further research and development efforts in the field of oncology and prostate cancer therapeutics.
Pharmacology
Mechanism of Action
This compound is a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and the transcription of androgen-driven genes that promote tumor cell growth and survival.[1] A key feature of this compound is its potent activity against both wild-type (WT) AR and the clinically relevant F877L mutant AR, which can convert first-generation antagonists into agonists.[2]
In Vitro Activity
The potency of this compound has been demonstrated in various in vitro assays.
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Androgen Receptor Binding | Wild-Type AR | 54 | [3] |
| Androgen Receptor Binding | F877L Mutant AR | 37 | [3] |
| Cell Proliferation | VCaP | 265 | [3] |
| AR-mediated transactivation | LNCaP F877L reporter | 99 | [4] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models of human prostate cancer have demonstrated the in vivo anti-tumor activity of this compound.
| Animal Model | Treatment | Outcome | Reference |
| LNCaP SRα F877L tumor-bearing mice | 30 mg/kg, p.o. once daily for 72 days | Significant tumor growth inhibition | [3] |
| Mice with androgen-sensitive organs | 30 mg/kg, p.o. once daily for 10 days | Inhibition of androgen-sensitive organ growth | [3] |
Pharmacokinetics
Pharmacokinetic properties of this compound have been characterized in mice.
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability (F) | 45% | Mouse | p.o. | [3] |
| Cmax | 0.66 µM | Mouse | 10 mg/kg p.o. | [3] |
| AUClast | 4.9 µg·h/mL | Mouse | 10 mg/kg p.o. | [3] |
| Half-life (T1/2) | 5.99 h | Mouse | 2 mg/kg i.v. | [3] |
| Clearance (CL) | 15.0 mL/min/kg | Mouse | 2 mg/kg i.v. | [3] |
| Volume of Distribution (Vdss) | 6.11 L/kg | Mouse | 2 mg/kg i.v. | [3] |
| Human Liver Microsomal Stability (T1/2) | >180 min | Human | In Vitro | [3] |
Toxicology and Safety
A key driver in the development of this compound was the mitigation of a bioactivation pathway associated with hepatotoxicity in a predecessor compound.[2] While comprehensive preclinical toxicology data is not publicly available, the focus on avoiding this liability suggests a favorable early safety profile in this regard.
Information on the clinical safety of this compound is available from a Phase 1/2A clinical trial (NCT02987829) in patients with metastatic castration-resistant prostate cancer.[5]
Key Clinical Safety Findings:
-
Dose-Limiting Toxicity: Grade 3 QTcF prolongation was observed at a dose of 320 mg daily.[5]
-
Recommended Phase 2 Dose (RP2D): 280 mg daily was selected based on safety and pharmacokinetic data.[5]
-
Other Drug-Related Adverse Events (≥ Grade 2):
-
QTcF prolongation
-
Elevated lipase
-
Fatigue
-
Arthralgia
-
Diarrhea
-
Decreased platelet count[5]
-
No drug-related serious adverse events were reported in the Phase 1 portion of the study.[5]
Experimental Protocols
Detailed, compound-specific experimental protocols for this compound are not publicly available. The following are representative methodologies for the key assays used in the evaluation of such compounds.
Androgen Receptor Competitive Binding Assay (Representative Protocol)
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Test compound (this compound)
-
Radiolabeled ligand (e.g., [3H]-Mibolerone)
-
Recombinant human androgen receptor
-
Assay buffer
-
Scintillation fluid
-
Filter plates and scintillation counter
-
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The test compound dilutions, radiolabeled ligand, and androgen receptor are incubated together in the assay buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is quantified by scintillation counting.
-
The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
LNCaP F877L Xenograft Model (Representative Protocol)
This in vivo model assesses the anti-tumor efficacy of a compound in a castration-resistant prostate cancer model with a specific resistance mutation.
-
Cell Culture: LNCaP cells engineered to express the F877L mutant androgen receptor are cultured in appropriate media.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: A suspension of LNCaP F877L cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% HPBCD) and administered orally at the desired dose and schedule.[4] The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).
Visualizations
This compound Mechanism of Action in Androgen Receptor Signaling
Caption: this compound blocks androgen binding to the AR, preventing downstream signaling and tumor growth.
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical assessment of a novel AR antagonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
The Efficacy of JNJ-63576253 Against Androgen Receptor Ligand-Binding Domain Mutations: A Technical Overview
For Immediate Distribution
SPRING HOUSE, Pennsylvania – This technical guide provides an in-depth analysis of JNJ-63576253 (also known as TRC-253), a next-generation androgen receptor (AR) antagonist. Developed to address acquired resistance to second-generation antiandrogens in metastatic castration-resistant prostate cancer (mCRPC), this compound demonstrates potent activity against both wild-type (WT) AR and clinically relevant AR ligand-binding domain (LBD) mutations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of the compound's mechanism of action.
Core Efficacy of this compound
This compound is a potent and selective AR antagonist designed to overcome the limitations of current therapies. A significant challenge in the treatment of mCRPC is the emergence of AR LBD mutations that can convert AR antagonists into agonists, thereby promoting tumor growth. The F877L mutation, for instance, is a known resistance mechanism to enzalutamide (B1683756) and apalutamide.[1][2][3] this compound effectively inhibits the signaling of both wild-type AR and clinically significant mutant forms of the receptor.[4][5]
Mechanism of Action
This compound functions as a competitive inhibitor of the androgen receptor.[6] Its primary mechanisms of action include:
-
Blocking Androgen Binding: It directly competes with androgens for binding to the AR ligand-binding domain.[6]
-
Inhibiting Nuclear Translocation: this compound prevents the AR from moving from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[6]
-
Disrupting AR-DNA Binding: By blocking nuclear translocation, it consequently inhibits the binding of the AR to androgen response elements (AREs) on the DNA.[6]
-
Suppressing AR-Dependent Transcription: As a result of the upstream inhibitory actions, this compound effectively blocks the transcription of AR target genes that are crucial for prostate cancer cell proliferation and survival.[6]
Quantitative Analysis of this compound Activity
The following tables summarize the in vitro efficacy of this compound in comparison to enzalutamide against wild-type and mutant AR.
Table 1: Biochemical Inhibition of Wild-Type Androgen Receptor
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| This compound | Radioligand Binding | WT AR | 19 | 8.4 |
| Enzalutamide | Radioligand Binding | WT AR | 38 | 17 |
Data sourced from competitive radioligand binding assays with the synthetic androgen R1881.[7]
Table 2: Cellular Inhibitory Activity in Reporter Assays
| Compound | Cell Line | AR Status | IC50 (nM) |
| This compound | LNCaP | WT | 54 |
| This compound | LNCaP | F877L Mutant | 37 |
| This compound | VCaP | WT (AR amplification) | 265 |
IC50 values were determined in LNCaP and VCaP cells.[8]
Table 3: Inhibition of Cellular Proliferation
| Compound | Cell Line | AR Status | IC50 (nM) |
| This compound | LNCaP F877L | F877L Mutant | 197 |
| Enzalutamide | LNCaP F877L | F877L Mutant | Incomplete Inhibition |
| This compound | LNCaP AR/cs | WT (AR amplification) | ~250 |
| Enzalutamide | LNCaP AR/cs | WT (AR amplification) | ~250 |
Data from proliferation assays conducted in the presence of 100 pmol/L R1881.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and key experimental workflows used to characterize this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Preparation: Full-length human AR is expressed and purified.
-
Reaction Mixture: The assay is performed in a buffer containing the purified AR, the radioligand [3H]-methyltrienolone (R1881), and varying concentrations of this compound or a control compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using a filter-based method.
-
Quantification: The amount of bound radioligand on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 and Ki values, representing the concentration of the compound required to inhibit 50% of radioligand binding and the binding affinity, respectively.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of prostate cancer cell lines.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP F877L, LNCaP AR/cs, VCaP) are seeded in 96-well plates at a density of 5,000 cells per well.[1]
-
Incubation: Cells are incubated overnight to allow for attachment.[1]
-
Treatment: The cell culture medium is replaced with a medium containing charcoal-stripped fetal bovine serum, 100 pmol/L R1881, and varying concentrations of this compound.[5]
-
Prolonged Incubation: The cells are incubated for 6 days to allow for cell proliferation.[5]
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured, and the data are normalized to untreated controls to determine the IC50 for cell growth inhibition.
Transcriptional Reporter Assay
This assay quantifies the ability of this compound to inhibit AR-mediated gene transcription.
-
Cell Line: LNCaP cells stably transfected with a luciferase reporter gene under the control of an androgen response element (ARE) are used.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.[1]
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of 0.1 nmol/L R1881.[1]
-
Incubation: The cells are incubated for 24 hours.[1]
-
Lysis and Luciferase Reaction: Cells are lysed, and a luciferase substrate is added. The luciferase enzyme, produced in response to AR activation, catalyzes a light-emitting reaction.
-
Signal Detection: The luminescent signal is measured using a luminometer.
-
Data Analysis: The data are analyzed to determine the concentration of this compound required to inhibit 50% of the transcriptional activity (IC50).
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus.
-
Cell Culture: LNCaP cells are cultured on glass coverslips or in imaging-compatible plates.
-
Treatment: Cells are treated with R1881 to induce AR nuclear translocation, in the presence or absence of this compound, for 24 hours.[5]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow antibody access.
-
Immunofluorescence Staining: Cells are incubated with a primary antibody specific for the androgen receptor, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Imaging: Cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of the AR signal in the nucleus and cytoplasm is quantified to determine the nuclear-to-cytoplasmic ratio. This allows for the assessment of the inhibitory effect of this compound on AR nuclear translocation.[5]
Conclusion
This compound is a promising next-generation androgen receptor antagonist with a favorable profile for overcoming resistance mediated by AR ligand-binding domain mutations. Its potent inhibitory activity against both wild-type and clinically relevant mutant forms of the androgen receptor, including the enzalutamide-resistant F877L mutation, highlights its potential as a valuable therapeutic option for patients with advanced prostate cancer. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
JNJ-63576253: In Vitro Application Notes and Protocols for a Novel Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63576253 is a potent, next-generation androgen receptor (AR) antagonist designed to overcome resistance to second-generation AR pathway inhibitors in metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides detailed in vitro assay protocols and application notes for the characterization of this compound. It is intended to guide researchers in the evaluation of this and similar compounds. The protocols described herein cover key in vitro assays, including competitive radioligand binding, cellular proliferation, and AR-mediated transcriptional reporter assays.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While second-generation AR antagonists like enzalutamide (B1683756) have improved patient outcomes, the emergence of resistance, often driven by mutations in the AR ligand-binding domain (LBD) such as the F877L mutation, presents a significant clinical challenge.[1][2][3] this compound has been developed to potently inhibit wild-type AR and clinically relevant mutant forms, including F877L, thereby addressing this unmet need.[1][4] These application notes provide a summary of the in vitro characterization of this compound and detailed protocols for its evaluation.
Data Presentation
Table 1: In Vitro Activity of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Parameter | This compound | Enzalutamide | Reference |
| Radioligand Binding | Wild-Type AR | IC50 | 6.9 nM | - | [5] |
| Transcriptional Reporter | LNCaP F877L | IC50 | 99 nM | >30 µM (incomplete inhibition) | [1] |
| Transcriptional Reporter | LNCaP (Wild-Type AR) | IC50 | 54 nM | - | [6][7] |
| Transcriptional Reporter | HepG2 (transiently transfected VP16-AR F877L) | IC50 | 15 nM | >30 µM (incomplete inhibition) | [1] |
| Cellular Proliferation | LNCaP F877L | IC50 | 197 nM | Incomplete inhibition | [3] |
| Cellular Proliferation | VCaP | IC50 | 265 nM | - | [7] |
Note: IC50 values can vary between experiments and laboratories.
Table 2: Selectivity of this compound in Radioligand Binding Assays
| Receptor | Ligand | This compound IC50 | Selectivity vs. AR | Reference |
| Androgen Receptor (AR) | [3H]-methyltrienolone (R1881) | 6.9 nM | - | [3][5] |
| Glucocorticoid Receptor (GR) | [3H]-dexamethasone | >30 µM | ~1000-fold | [1] |
| Estrogen Receptor (ER) | [3H]-estradiol | >30 µM | ~1000-fold | [1] |
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor, as well as its selectivity over other steroid hormone receptors like the glucocorticoid and estrogen receptors.
Materials:
-
Purified recombinant human AR, GR, or ER LBD
-
Radioligands: [3H]-methyltrienolone (R1881) for AR, [3H]-dexamethasone for GR, [3H]-estradiol for ER[2][3]
-
This compound and reference compounds (e.g., enzalutamide)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates and harvester
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, combine the purified receptor protein, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled ligand).
-
Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
After incubation, rapidly separate bound from free radioligand by vacuum filtration through a filter mat.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Radioligand Binding Assay Workflow.
Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of prostate cancer cell lines that are dependent on AR signaling.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP)[3][5]
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens.[3]
-
Synthetic androgen R1881
-
This compound and control compounds
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[5]
-
The following day, replace the medium with fresh medium containing charcoal-stripped FBS.
-
Treat the cells with a serial dilution of this compound or control compounds in the presence of a fixed concentration of R1881 (e.g., 100 pM) to stimulate AR-dependent proliferation.[3]
-
Include vehicle-treated controls (with and without R1881).
-
On day 6, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value for inhibition of cell proliferation.
Caption: Cellular Proliferation Assay Workflow.
AR-Mediated Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
Materials:
-
Cell line suitable for transfection (e.g., HepG2) or a stable reporter cell line (e.g., LNCaP with an integrated reporter).[1][5]
-
Expression plasmid for wild-type or mutant AR (e.g., VP16-AR F877L).[1]
-
Reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).[1]
-
Transfection reagent.
-
Synthetic androgen R1881.
-
This compound and control compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo®).[5]
-
Luminometer.
Protocol:
-
For transient transfection: Co-transfect cells (e.g., HepG2) with the AR expression plasmid and the ARE-luciferase reporter plasmid. Seed the transfected cells into a 96-well plate.
-
For stable cell lines: Seed the LNCaP reporter cell line in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.[5]
-
Treat the cells with serial dilutions of this compound or control compounds in the presence of a fixed concentration of R1881 (e.g., 90-100 pM).[1]
-
Include vehicle-treated controls (with and without R1881).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the vehicle-treated control and determine the IC50 value for the inhibition of AR-mediated transcription.
References
JNJ-63576253 Cell-Based Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253 is a next-generation androgen receptor (AR) antagonist designed to combat metastatic castration-resistant prostate cancer (mCRPC).[1] It demonstrates potent activity against both wild-type AR and clinically relevant ligand-binding domain mutations, such as F877L, which can confer resistance to second-generation AR inhibitors like enzalutamide.[1][2][3] this compound effectively abrogates AR signaling, leading to the inhibition of cellular proliferation and the suppression of AR target gene expression in various prostate adenocarcinoma models.[1][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in relevant cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor. In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, causing it to translocate to the nucleus. There, it dimerizes and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that drive cell proliferation and survival. This compound binds to the AR's ligand-binding domain, preventing androgen binding and subsequent downstream signaling. This blockade of the AR signaling pathway ultimately inhibits the expression of proliferation-related genes and induces a cytostatic effect on AR-driven cancer cells.
Figure 1. Simplified diagram of the androgen receptor signaling pathway and the antagonistic action of this compound.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values in various prostate cancer cell lines.
| Cell Line | AR Status | This compound IC50 (nM) | Notes |
| LNCaP F877L | Overexpression of F877L mutant AR | 197[1][5] | This mutation confers resistance to enzalutamide. |
| LNCaP AR/cs | Androgen receptor overexpression | ~250[5][6] | A model for castration-resistant prostate cancer. |
| VCaP | AR amplification, expresses AR-V7 | <100[5][6] | Represents a more aggressive, castration-resistant phenotype. |
Experimental Protocols
This section provides a detailed protocol for a cell-based proliferation assay to determine the IC50 of this compound. The protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a measure of metabolically active cells.
Preparation of Charcoal-Stripped Serum
To eliminate the confounding effects of hormones present in standard fetal bovine serum (FBS), it is crucial to use charcoal-stripped FBS (CS-FBS).
Materials:
-
Fetal Bovine Serum (FBS)
-
Dextran T-70
-
Activated Charcoal (Norit-A)
-
Sucrose, MgCl2, HEPES
-
Sterile, conical tubes and bottles
-
Centrifuge
-
0.2 µm sterile filter
Procedure:
-
Prepare a dextran-coated charcoal (DCC) solution by incubating 0.25% (w/v) Norit-A charcoal and 0.0025% (w/v) Dextran T-70 in a solution of 0.25 M sucrose, 1.5 mM MgCl2, and 10 mM HEPES (pH 7.4) overnight at 4°C with gentle mixing.
-
Pellet the DCC by centrifugation at 500 x g for 10 minutes.
-
Decant the supernatant and add the FBS to be stripped to the DCC pellet.
-
Incubate the mixture at 4°C for 12 hours with continuous, gentle agitation.
-
Pellet the charcoal by centrifugation at 2000 x g for 15 minutes.
-
Carefully decant the supernatant (the stripped FBS) and sterile-filter it through a 0.2 µm filter.
-
Store the charcoal-stripped FBS at -20°C.
Cell-Based Proliferation Assay Protocol
Materials:
-
Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP)
-
Complete growth medium (e.g., RPMI-1640) supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin
-
This compound
-
Synthetic androgen R1881
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the selected prostate cancer cell lines in complete growth medium.
-
Trypsinize and resuspend the cells in fresh medium. Perform a cell count to determine cell concentration.
-
Seed the cells into 96-well, opaque-walled plates at a density of 2,500 to 5,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 30 µM.
-
Also prepare a solution of the synthetic androgen R1881 in the same medium at a final concentration of 100 pM.
-
Remove the medium from the cell plates and add 100 µL of the medium containing the various concentrations of this compound and the constant concentration of R1881. Include vehicle-only (DMSO) and medium-only controls.
-
Incubate the plates for 6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only (background) wells from all other readings.
-
Normalize the data by setting the vehicle-only (R1881-stimulated) control as 100% proliferation and the highest concentration of this compound (or a no-cell control) as 0% proliferation.
-
Plot the normalized proliferation data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (variable slope, four-parameter fit) to determine the IC50 value.
Figure 2. Experimental workflow for the this compound cell-based proliferation assay.
References
Application Notes and Protocols for JNJ-63576253 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253, also known as TRC-253, is a potent, orally bioavailable next-generation androgen receptor (AR) antagonist. It has demonstrated significant activity against both wild-type AR and clinically relevant AR ligand-binding domain mutations, such as F877L, which can confer resistance to second-generation antiandrogen therapies like enzalutamide.[1][2] These characteristics make this compound a valuable compound for preclinical research in castration-resistant prostate cancer (CRPC). This document provides detailed application notes and protocols for the utilization of this compound in prostate cancer xenograft models.
Mechanism of Action
This compound is a competitive inhibitor of the androgen receptor.[1] It effectively blocks AR nuclear translocation, DNA binding, and subsequent AR-dependent gene transcription.[1] This mechanism of action allows it to inhibit the growth of prostate cancer cells that are dependent on AR signaling, including those that have developed resistance to other antiandrogen therapies through mutations in the AR gene.[2][3]
Signaling Pathway of this compound
A diagram illustrating the antagonistic action of this compound on the androgen receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various prostate cancer xenograft models.
Table 1: Efficacy of this compound in LNCaP AR/cs Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Castrated male SHO mice | [4] |
| Cell Line | LNCaP AR/cs (human prostate cancer) | [4] |
| Treatment | This compound (30 mg/kg, p.o., once daily for 3 weeks) | [4] |
| Tumor Growth Inhibition (TGI) | 78% | [4][5] |
Table 2: Efficacy of this compound in LNCaP F877L Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Castrated male SHO mice | [4] |
| Cell Line | LNCaP F877L (human prostate cancer) | [4] |
| Treatment 1 | This compound (30 mg/kg, p.o., once daily for 3 weeks) | [4] |
| TGI (Treatment 1) | Statistically significant | [4][5] |
| Treatment 2 | This compound (50 mg/kg, p.o., once daily for 3 weeks) | [4] |
| TGI (Treatment 2) | Statistically significant | [4][5] |
| Treatment 3 | This compound (30 mg/kg, p.o., once daily for 72 days) | [6] |
| TGI (Treatment 3) | 87% | [6] |
Experimental Protocols
A. Formulation of this compound for Oral Administration
This protocol is based on the formulation described in published studies.[4][5]
Materials:
-
This compound powder
-
20% (w/v) Hydroxypropyl beta-cyclodextrin (B164692) (HPBCD) in sterile water
-
Sterile water for injection
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and 20% HPBCD solution based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Add the this compound powder to the 20% HPBCD solution.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
The final formulation is ready for oral gavage.
B. Prostate Cancer Xenograft Model Protocol
This protocol provides a general guideline for establishing subcutaneous prostate cancer xenografts in mice.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP AR/cs, LNCaP F877L)
-
Cell culture medium and reagents
-
Matrigel (optional, but recommended for some cell lines)
-
Male SHO (SCID Hairless Outbred) mice, castrated
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the desired prostate cancer cell line according to standard protocols. Cells should be in the logarithmic growth phase and have high viability.
-
Cell Preparation:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish. This can take several weeks.[4]
-
Measure tumor volumes twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
Endpoint:
Experimental Workflow for Xenograft Studies
A flowchart outlining the key steps for conducting a xenograft study with this compound.
Concluding Remarks
This compound is a promising therapeutic agent for castration-resistant prostate cancer, particularly in cases of acquired resistance to existing therapies. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute preclinical xenograft studies to further evaluate the efficacy and mechanisms of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of prostate cancer research and drug development.
References
Application Notes and Protocols for JNJ-63576253 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JNJ-63576253, a potent, orally active full antagonist of the androgen receptor (AR). The following protocols are based on preclinical studies in rodent models of castration-resistant prostate cancer (CRPC) and are intended to guide researchers in designing and executing their own in vivo experiments.
This compound has demonstrated significant efficacy in inhibiting tumor growth in xenograft models and modulating androgen-sensitive organ weights in pharmacodynamic assays.[1][2] It is a valuable tool for investigating AR signaling, particularly in the context of resistance to other AR-targeted therapies due to mutations in the AR ligand-binding domain, such as the F877L mutation.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Dosing Frequency | Duration | Tumor Growth Inhibition (TGI) |
| Castrated male SHO mice | LNCaP AR/cs | This compound | 30 mg/kg | Oral | Once daily | 3 weeks | 78% |
| Castrated male SHO mice | LNCaP F877L | This compound | 30 mg/kg | Oral | Once daily | 3 weeks | >58% |
| Castrated male SHO mice | LNCaP F877L | This compound | 50 mg/kg | Oral | Once daily | 3 weeks | >58% |
| Castrated SHO mice | LNCaP SRα F877L | This compound | 30 mg/kg | Oral | Once daily | 72 days | 87% |
Table 2: Pharmacodynamic Effects of this compound in the Rat Hershberger Assay
| Animal Model | Co-administered Agent | Treatment | Dosage | Administration Route | Dosing Frequency | Duration | Effect on Androgen-Sensitive Organs (ASOs) |
| Castrated male rats | Testosterone (B1683101) Propionate (B1217596) (0.4 mg/kg, s.c.) | This compound | 10 mg/kg | Oral | Once daily | 10 days | Not statistically significant |
| Castrated male rats | Testosterone Propionate (0.4 mg/kg, s.c.) | This compound | 30 mg/kg | Oral | Once daily | 10 days | Significant inhibition of weight gain |
| Castrated male rats | Testosterone Propionate (0.4 mg/kg, s.c.) | This compound | 50 mg/kg | Oral | Once daily | 10 days | Significant inhibition of weight gain |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Dosage | Administration Route | Bioavailability (F) | Cmax | T1/2 |
| CD-1 male mice | 10 mg/kg | Oral | 45% | 0.66 µM | - |
| CD-1 male mice | 2 mg/kg | Intravenous | - | - | 5.99 h |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Prostate Cancer Xenograft Model
This protocol describes the methodology for assessing the antitumor activity of this compound in a subcutaneous xenograft model using human prostate cancer cell lines.
1. Animal Models and Housing:
- Use 6- to 8-week-old castrated male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., SHO - SCID Hairless Outbred).[1]
- House animals in sterile, ventilated cages under pathogen-free conditions.[1]
- Maintain a 12-hour light/dark cycle and provide ad libitum access to autoclaved food and reverse osmosis water.[2]
2. Cell Preparation and Tumor Implantation:
- Culture human prostate cancer cells (e.g., LNCaP F877L or LNCaP AR/cs) under standard conditions.
- Prepare a cell suspension in an appropriate medium (e.g., Matrigel).
- Subcutaneously inject approximately 0.5 mL of the cell suspension into the right flank of each mouse.[2]
3. Tumor Growth Monitoring and Randomization:
- Allow tumors to establish and grow to a predetermined size (e.g., ~250 mm³).[2]
- Measure tumor volumes twice weekly using digital calipers.
- Once tumors reach the desired size, randomize mice into treatment groups (n=9-10 per group).[1]
4. Drug Preparation and Administration:
- Formulate this compound in a suitable vehicle, such as 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD).[1][2]
- Administer this compound orally (p.o.) via gavage once daily at the desired dosage (e.g., 30 mg/kg or 50 mg/kg).[1]
- The vehicle control group should receive the formulation vehicle only.[1]
5. Efficacy Assessment and Endpoint Collection:
- Continue treatment for the specified duration (e.g., 3 weeks).[1]
- Monitor animal body weights throughout the study.[1]
- At the end of the study, euthanize the animals and collect terminal blood and tumor samples for pharmacokinetic and pharmacodynamic analyses.[2]
Protocol 2: Hershberger Assay for Androgen Antagonism
This protocol details the Hershberger assay in castrated male rats to evaluate the in vivo androgen receptor antagonist activity of this compound.[1]
1. Animal Model:
- Use peripubertal male Sprague Dawley rats, castrated at 42-45 days of age.[6]
2. Acclimation and Grouping:
- Allow the animals to acclimate for approximately 11 days post-castration.
- Randomize animals into treatment groups (n=6 per group) based on body weight.[6]
3. Drug and Hormone Administration:
- Prepare this compound in 20% HPBCD for oral administration.[1][6]
- Prepare testosterone propionate (TP) in corn oil for subcutaneous injection.[2]
- Administer this compound orally once daily at 10, 30, or 50 mg/kg.[1]
- Co-administer testosterone propionate subcutaneously at 0.4 mg/kg to stimulate androgen-sensitive organ growth.[1]
- Include a vehicle control group receiving both the oral vehicle and corn oil, and a TP-only control group.[1][6]
4. Endpoint Measurement:
- Continue treatment for 10 consecutive days.[1]
- On day 11, euthanize the animals and perform a necropsy.
- Carefully dissect and weigh the androgen-sensitive organs, including the seminal vesicles with coagulating glands (SVCG) and the ventral prostate (VP).[2]
Visualizations
Caption: Workflow for in vivo xenograft efficacy studies of this compound.
Caption: Simplified signaling pathway showing this compound antagonism of the Androgen Receptor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-63576253 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the formulation and administration of JNJ-63576253 for preclinical animal research, specifically in rodent models of prostate cancer. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the in vivo efficacy of this next-generation androgen receptor (AR) antagonist.
Formulation for Oral Administration
For in vivo studies in rodents, this compound is typically formulated as a solution for oral gavage.
Vehicle Composition: A common vehicle for solubilizing this compound for oral administration is a 20% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water.[1][2][3]
Preparation Protocol:
-
Calculate the required amount of this compound and 20% HPBCD solution based on the desired final concentration and the number and weight of the animals to be dosed.
-
Gradually add the this compound powder to the 20% HPBCD solution while vortexing or stirring to ensure complete dissolution.
-
The final formulation should be a clear solution.
-
It is recommended to prepare the formulation fresh on the day of administration.[4]
Control Vehicle: In studies involving a vehicle control group, a solution of 20% (2-hydroxypropyl)-β-cyclodextrin is used.[1][3] For studies also involving the administration of an androgen like testosterone (B1683101) propionate (B1217596) (which is often dissolved in corn oil), the vehicle control group may receive a combination of the vehicles used for both the investigational compound and the androgen (e.g., 20% HPBCD plus corn oil).[1][3]
In Vivo Efficacy Studies: Experimental Protocols
Two key in vivo assays have been described for evaluating the anti-androgenic activity of this compound: the Hershberger assay in rats and tumor growth inhibition studies in mouse xenograft models.
The Hershberger assay is a short-term in vivo screening test in castrated male rats to assess the androgenic and anti-androgenic properties of a substance.
Animal Model:
-
Age/Weight: Peripubertal, castrated at 42-45 days of age, weighing approximately 200-220 g at the start of the study.[1][3]
-
Acclimation: Animals are typically randomized into experimental groups by body weight 11 days post-castration.[1][3]
Experimental Protocol:
-
Animal Groups: A minimum of 6 animals per treatment group is recommended.[1][2][3]
-
Treatment Administration:
-
This compound is administered orally (p.o.) once daily at doses of 10, 30, or 50 mg/kg.[1][2][3] The administration volume is typically 5 mL/kg.[2]
-
To stimulate the growth of androgen-sensitive organs, testosterone propionate (TP) is co-administered subcutaneously (s.c.) at a dose of 0.4 mg/kg.[1][2] TP is typically formulated in corn oil.[2]
-
-
Monitoring: Animal body weights are recorded throughout the study.[1][3]
-
Endpoint Analysis:
-
On day 11 (24 hours after the last dose), animals are euthanized.
-
Androgen-sensitive organs (ASOs), including the seminal vesicles with coagulating glands (SVCG) and the ventral prostate (VP), are excised and weighed.[2]
-
Inhibition of TP-induced weight gain in these organs indicates anti-androgenic activity.[1]
-
Workflow for the Hershberger Assay
These studies evaluate the ability of this compound to inhibit the growth of human prostate cancer tumors in immunocompromised mice.
Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) Hairless Outbred (SHO) mice.[1][2]
-
Tumor Implantation: Mice are implanted with human prostate cancer cells, such as LNCaP cells engineered to express AR mutations (e.g., LNCaP F877L).[1]
Experimental Protocol:
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size before the initiation of treatment.
-
Treatment Administration:
-
Monitoring:
-
Tumor volume and animal body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition (TGI) is calculated relative to the vehicle-treated control group.
-
-
Endpoint Analysis:
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plasma samples can be collected to correlate drug exposure with efficacy.[1]
-
Workflow for Xenograft Efficacy Study
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: In Vivo Efficacy in the Hershberger Assay
| Dose (mg/kg, p.o.) | Effect on Androgen-Sensitive Organ Weight (vs. TP-treated group) |
| 10 | No significant inhibition of TP-induced weight gain.[2] |
| 30 | Statistically significant inhibition of weight gain.[1][2] |
| 50 | Statistically significant inhibition; complete inhibition at this dose.[1][2] |
Table 2: In Vivo Efficacy in LNCaP F877L Xenograft Model
| Dose (mg/kg, p.o.) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| 30 | Once daily for 3 weeks | 78% (P < 0.05).[1] |
| 30 | Once daily for 72 days | 87%.[4][5] |
Table 3: Pharmacokinetic Parameters in Mice
| Dose (mg/kg) | Route | Cmax (µM) | AUClast (µg·h/mL) | T½ (h) | Oral Bioavailability (F%) |
| 2 | i.v. | - | - | 5.99 | - |
| 10 | p.o. | 0.66 | 4.9 | - | 45% |
| Data from MedchemExpress, citing Zhang Z, et al. J Med Chem. 2021.[4][5] |
Mechanism of Action: Androgen Receptor Signaling Antagonism
This compound is a potent and selective antagonist of the human androgen receptor (AR).[1][6] Its mechanism of action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where resistance to second-generation AR inhibitors can arise from AR mutations, such as the F877L mutation.[6][7][8]
Signaling Pathway Overview:
-
Ligand Binding: In the absence of an antagonist, androgens (like testosterone or dihydrotestosterone) bind to the ligand-binding domain (LBD) of the AR in the cytoplasm.
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins and translocate into the nucleus.
-
Dimerization & DNA Binding: In the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA.
-
Gene Transcription: This binding event recruits co-activators and initiates the transcription of target genes (e.g., KLK3/PSA, FKBP5) that promote prostate cancer cell proliferation and survival.[1]
Inhibition by this compound: this compound competitively binds to the AR LBD, including both wild-type and mutated forms (e.g., F877L), preventing androgen binding.[1][4] This action blocks the downstream signaling cascade by:
-
Inhibiting the nuclear translocation of the AR.[1]
-
Preventing the AR from binding to AREs.
-
Abrogating the transcription of AR target genes.[1]
-
Ultimately, inhibiting the proliferation of AR-driven prostate cancer cells.[1]
Androgen Receptor Signaling Pathway and Inhibition by this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-63576253 Transcriptional Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253 is a potent, next-generation nonsteroidal androgen receptor (AR) antagonist. It is designed to combat resistance to second-generation AR pathway inhibitors in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] A key mechanism of resistance in mCRPC is the emergence of point mutations in the AR ligand-binding domain (LBD), such as the F877L mutation, which can convert AR antagonists into agonists, thereby promoting tumor growth.[1][4] this compound demonstrates robust inhibitory activity against both wild-type (WT) AR and clinically relevant mutant forms of AR, including F877L.[1][5][6][7]
This document provides detailed protocols for establishing a transcriptional reporter assay to quantify the antagonistic activity of this compound on the androgen receptor signaling pathway. Transcriptional reporter assays are a fundamental tool for characterizing the efficacy and potency of AR pathway modulators.[1][8] These assays typically involve the use of a reporter gene, such as luciferase, whose expression is controlled by an androgen response element (ARE). In the presence of an AR agonist, the receptor binds to the ARE and drives the expression of the reporter gene. An antagonist like this compound will inhibit this process, leading to a quantifiable reduction in the reporter signal.
Principle of the Assay
The this compound transcriptional reporter assay is based on the principle of ligand-inducible gene expression. The assay utilizes a host cell line that is co-transfected with two key plasmids:
-
An AR Expression Vector : This plasmid constitutively or inducibly expresses the human androgen receptor (either wild-type or a specific mutant, such as F877L).
-
A Reporter Vector : This plasmid contains a luciferase gene under the transcriptional control of a promoter containing multiple copies of the androgen response element (ARE).
When an AR agonist (e.g., the synthetic androgen R1881) is introduced, it binds to the expressed AR, leading to its translocation to the nucleus. The AR-agonist complex then binds to the AREs in the reporter plasmid, initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a bioluminescent reaction, and the light output, which is proportional to the level of AR activation, is measured using a luminometer. When this compound is added, it competes with the agonist for binding to the AR, preventing transcriptional activation and resulting in a dose-dependent decrease in the luminescent signal.
Signaling Pathway Diagram
Caption: Androgen Receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: General workflow for the this compound transcriptional reporter assay.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Lines | HepG2 (human liver cancer cell line) or LNCaP (human prostate cancer cell line) |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) |
| Charcoal-Stripped FBS | For use during compound treatment to remove endogenous steroids |
| AR Expression Vector | pCMV-hAR (for wild-type) or vectors with specific mutations (e.g., F877L) |
| Reporter Vector | pGL4.36[luc2P/ARE/Hygro] or similar ARE-driven firefly luciferase reporter |
| Control Vector | pRL-TK or similar vector expressing Renilla luciferase for normalization |
| Transfection Reagent | Lipofectamine® 3000 (Thermo Fisher) or similar high-efficiency reagent |
| This compound | Synthesized or commercially available |
| AR Agonist | Methyltrienolone (R1881) |
| Luciferase Assay System | Dual-Luciferase® Reporter Assay System (Promega) or equivalent |
| Assay Plates | White, clear-bottom 96-well cell culture plates |
| Luminometer | Plate-reading luminometer with injectors |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture HepG2 or LNCaP cells in the appropriate medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
On the day before transfection, trypsinize and count the cells.
-
Seed the cells into white, clear-bottom 96-well plates at a density of 10,000 to 25,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach.
Protocol 2: Co-transfection of Reporter and Expression Plasmids
-
For each well, prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for a reporter assay is 10:10:1 for the ARE-reporter, AR-expression, and Renilla-control plasmids, respectively.
-
Dilute the plasmid DNA and the transfection reagent in serum-free medium (e.g., Opti-MEM™).
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the transfection complex dropwise to each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
Protocol 3: Compound Treatment
-
After 24 hours of transfection, gently remove the medium from the wells.
-
Replace it with 100 µL of fresh culture medium containing 1-5% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in the charcoal-stripped FBS medium. Also prepare a stock of the AR agonist R1881.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Immediately add the AR agonist R1881 to all wells (except for the unstimulated control) at a final concentration that elicits approximately 80% of the maximal response (e.g., 0.1-1 nM).
-
Incubate the plates for an additional 24 hours.
Protocol 4: Dual-Luciferase Assay
-
Equilibrate the luciferase assay reagents and the 96-well plates to room temperature.
-
Remove the culture medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence.
Data Analysis and Presentation
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio (Firefly/Renilla) corrects for variations in transfection efficiency and cell number.
-
Calculate Percent Inhibition:
-
Determine the average normalized signal for the agonist-only control (0% inhibition) and the unstimulated control (100% inhibition).
-
For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Agonist - Signal_Unstimulated))
-
-
Dose-Response Curve and IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the agonist-induced reporter activity.
Sample Data Table
| This compound Conc. (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 100 | 100 |
| 0 (+ 0.1 nM R1881) | 10,000 | 0 |
| 0.1 | 9,500 | 5.05 |
| 1 | 8,200 | 18.18 |
| 10 | 5,100 | 49.49 |
| 100 | 800 | 92.93 |
| 1000 | 150 | 99.49 |
Summary of Reported IC₅₀ Values
The following table summarizes the reported potency of this compound in various transcriptional reporter assays.
| Cell Line | AR Genotype | Agonist | IC₅₀ (nM) | Reference |
| LNCaP | WT | R1881 | 54 | [6][7] |
| LNCaP | F877L mutant | R1881 | 37 | [6][7] |
| HepG2 | F877L-VP16 | R1881 | 15 | [9] |
Note: IC₅₀ values can vary depending on the specific cell line, reporter construct, agonist concentration, and other experimental conditions. The VP16 fusion construct in HepG2 cells is a tool to sensitively discriminate ligand-receptor agonism.[9]
Conclusion
This protocol provides a robust framework for assessing the antagonistic properties of this compound using a dual-luciferase transcriptional reporter assay. By quantifying the inhibition of androgen receptor-mediated gene expression, researchers can accurately determine the potency of this and other AR antagonists, facilitating their development as therapeutics for castration-resistant prostate cancer. Careful optimization of cell density, plasmid concentrations, and agonist levels is recommended to achieve optimal assay performance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Assessing the Efficacy of JNJ-63576253 in LNCaP Prostate Cancer Cells
Introduction
JNJ-63576253 (also known as TRC-253) is a potent, next-generation androgen receptor (AR) antagonist designed to combat metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its mechanism of action is particularly relevant for cancers that have developed resistance to second-generation AR inhibitors like enzalutamide, often through point mutations in the AR ligand-binding domain (LBD).[4][5] One such clinically relevant mutation is F877L, which can convert AR antagonists into agonists, thereby driving tumor growth.[4][5] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line, and its derivatives expressing the F877L mutation, serve as critical in vitro models for evaluating the efficacy of novel AR antagonists like this compound.[4] These application notes provide detailed protocols for assessing the biological effects of this compound on LNCaP cells.
Mechanism of Action
This compound functions as a competitive inhibitor of the androgen receptor. By binding to the LBD of both wild-type and mutated AR, it prevents the binding of androgens (like testosterone (B1683101) and dihydrotestosterone). This blockade inhibits the subsequent conformational changes required for receptor dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on DNA.[1][4] The ultimate result is the abrogation of AR-mediated transcription of target genes essential for prostate cancer cell proliferation and survival, such as Kallikrein-3 (KLK3, also known as PSA) and FKBP5.[1]
Data Presentation: Efficacy of this compound
Quantitative data from published studies demonstrate the potent activity of this compound in various LNCaP cell models.
Table 1: In Vitro Proliferation Inhibition by this compound in LNCaP Cell Lines
| Cell Line | AR Status | Treatment Conditions | IC50 Value | Reference |
|---|---|---|---|---|
| LNCaP F877L | F877L Mutant | 6-day incubation with 100 pM R1881 | 197 nM | [1][4] |
| LNCaP AR/cs | AR Amplified | 6-day incubation with R1881 | ~250 nM | [6] |
| LNCaP | Wild-Type AR | Not specified | 54 nM | [7][8] |
| LNCaP | F877L Mutant AR | Not specified | 37 nM |[7][8] |
Table 2: Molecular Effects of this compound in LNCaP Cells
| Assay | Cell Line | Treatment | Endpoint Measured | Result | Reference |
|---|---|---|---|---|---|
| AR Nuclear Localization | LNCaP | 8.25 µM this compound + R1881 for 24h | AR protein in nucleus | Reduced to 9% of total AR protein | [4] |
| AR Target Gene Expression | LNCaP F877L | This compound + R1881 | KLK3 & FKBP5 mRNA levels | Complete inhibition of expression | [1] |
| AR Transactivation | LNCaP F877L | this compound + 100 pM R1881 | ARE-luciferase reporter | Complete inhibition (IC50 = 99 nM) |[4] |
Experimental Protocols
Protocol 1: LNCaP Cell Culture
Objective: To provide standard procedures for the maintenance and subculture of LNCaP cells to ensure healthy, viable cells for experimentation.
Materials:
-
LNCaP clone FGC cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture cells in T-75 flasks with 10-12 mL of complete growth medium. Incubate at 37°C with 5% CO₂. Refresh the medium every 2-3 days. LNCaP cells grow in colonies and can be slow-growing.[9]
-
Subculturing (Passaging): a. Passage cells when they reach 60-80% confluency. b. Aspirate the old medium from the flask. c. Gently wash the cell monolayer once with 5-10 mL of sterile PBS. d. Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-12 minutes.[10] Observe under a microscope until cells detach. Avoid agitation to prevent clumping.[10] e. Neutralize the trypsin by adding 4-6 mL of complete growth medium. f. Gently pipette the cell suspension to break up clumps and transfer to a 15 mL conical tube. g. Centrifuge at 150 x g for 5 minutes.[11] h. Discard the supernatant, resuspend the cell pellet in 6-8 mL of fresh complete growth medium, and add aliquots of the suspension to new flasks at a split ratio of 1:3 to 1:5.[12]
Protocol 2: Cell Viability (Proliferation) Assay
Objective: To quantify the effect of this compound on LNCaP cell proliferation and determine the IC50 value.
Materials:
-
LNCaP cells in suspension
-
Complete growth medium (potentially with charcoal-stripped FBS to reduce hormonal influence)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.[13][14] Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate medium. Include a vehicle control (DMSO) at the same concentration as the highest drug dose. b. Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days, as reported in efficacy studies).[1][15]
-
MTT/MTS Assay: a. Add 10-20 µL of MTT/MTS reagent to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible. c. If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours (or overnight) to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14][16]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of AR Protein Levels
Objective: To qualitatively and quantitatively assess the levels of Androgen Receptor (AR) and downstream signaling proteins in LNCaP cells following treatment with this compound.
Materials:
-
LNCaP cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment & Lysis: a. Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with desired concentrations of this compound for a specified time (e.g., 24-72 hours). c. Place plates on ice, wash twice with ice-cold PBS. d. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17] e. Incubate on ice for 30 minutes with agitation, then centrifuge at 16,000 x g for 20 minutes at 4°C.[18] f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] e. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Use image analysis software to perform densitometry on the protein bands, normalizing the AR signal to the loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]
- 10. lncap.com [lncap.com]
- 11. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. abjournals.org [abjournals.org]
Application Notes and Protocols for Studying Enzalutamide Resistance with JNJ-63576253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-63576253, a next-generation androgen receptor (AR) antagonist, in the study of enzalutamide (B1683756) resistance in prostate cancer. This compound has demonstrated potent activity against both wild-type (WT) AR and clinically relevant AR ligand-binding domain (LBD) mutations that confer resistance to second-generation AR inhibitors like enzalutamide.[1][2][3]
Introduction to Enzalutamide Resistance
Enzalutamide is a standard-of-care androgen receptor (AR) antagonist for castration-resistant prostate cancer (CRPC).[4][5] However, a significant number of patients either have intrinsic resistance or develop acquired resistance over time.[6] The mechanisms of resistance are multifaceted and can be broadly categorized as AR-dependent or AR-independent.[7]
Key Mechanisms of Enzalutamide Resistance:
-
AR Ligand-Binding Domain (LBD) Mutations: Specific mutations, such as the F877L (previously reported as F876L) substitution, can convert AR antagonists like enzalutamide into agonists, thereby reactivating the AR signaling pathway.[8][9]
-
AR Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of enzalutamide.[7]
-
AR Splice Variants (AR-Vs): Truncated AR isoforms, such as AR-V7, lack the LBD and are constitutively active, rendering them insensitive to LBD-targeting drugs like enzalutamide.[7]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor (GR) pathway, can compensate for AR inhibition and promote tumor growth.[4][6][8]
-
Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a neuroendocrine or other AR-independent lineage, reducing their reliance on the AR pathway.[4][8]
-
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, thereby outcompeting enzalutamide for AR binding.[4][8]
This compound: A Potent Antagonist for Enzalutamide-Resistant Prostate Cancer
This compound (also known as TRC-253) is a novel, orally bioavailable, and potent AR antagonist designed to be effective against both wild-type AR and clinically relevant mutant forms, including the enzalutamide-resistant F877L mutation.[10][11][12] Preclinical studies have demonstrated its ability to inhibit AR nuclear translocation, AR-dependent gene transcription, and the proliferation of prostate cancer cells, including those harboring the F877L mutation where enzalutamide acts as an agonist.[1][11]
Mechanism of Action of this compound
Caption: Mechanism of action of this compound versus enzalutamide on wild-type and F877L mutant AR.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound compared to enzalutamide.
Table 1: In Vitro Activity of this compound
| Cell Line | AR Status | IC50 (nM) - this compound | IC50 (nM) - Enzalutamide | Reference |
| LNCaP (F877L mutant) | F877L Mutant | 37 | Agonistic | [10][12] |
| LNCaP (Wild-Type) | Wild-Type | 54 | Not explicitly stated in provided text | [10][12] |
| VCaP | AR Amplified, AR-V7 | 265 | <100 | [1][10][12] |
| LNCaP AR/cs | AR Amplified | Not explicitly stated in provided text | Not explicitly stated in provided text | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| LNCaP F877L | This compound | 30 mg/kg, once daily | >58% (p < 0.01) | [1] |
| LNCaP F877L | Enzalutamide | 30 mg/kg, once daily | No efficacy | [1] |
| LNCaP Wild-Type | This compound | 30 mg/kg, once daily | Statistically significant | [11] |
| Rat Hershberger Assay | This compound | 50 mg/kg | 78% (p < 0.05) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on enzalutamide-resistant prostate cancer cells.
Protocol 1: Cell Proliferation Assay
This protocol is used to determine the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (stock solution in DMSO)
-
Enzalutamide (stock solution in DMSO)
-
R1881 (synthetic androgen)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
The next day, replace the medium with medium containing 10% CS-FBS.
-
Prepare serial dilutions of this compound and enzalutamide in the appropriate medium.
-
Add the compounds to the wells, ensuring a final DMSO concentration of <0.1%.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 pM R1881) where appropriate.
-
For antagonist activity assessment, co-treat with a fixed concentration of R1881 (e.g., 100 pM).
-
-
Incubation:
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the cell proliferation assay.
Protocol 2: AR-Mediated Transcriptional Reporter Assay
This protocol measures the ability of this compound to inhibit AR-dependent gene transcription.
Materials:
-
Prostate cancer cell line stably expressing an AR-responsive reporter (e.g., LNCaP with PSA-luciferase reporter)
-
Complete growth medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (stock solution in DMSO)
-
Enzalutamide (stock solution in DMSO)
-
R1881 (synthetic androgen)
-
96-well plates
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Replace the medium with medium containing CS-FBS.
-
Add serial dilutions of this compound or enzalutamide.
-
Stimulate with a fixed concentration of R1881 (e.g., 0.1 nM) to induce AR activity.[13]
-
Include a vehicle control and an R1881-only control.
-
-
Incubation:
-
Incubate the plates for 24 hours.[13]
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the R1881-only control.
-
Plot the dose-response curves and determine the IC50 values.
-
Protocol 3: High-Content Imaging for AR Nuclear Localization
This protocol visualizes and quantifies the effect of this compound on AR translocation from the cytoplasm to the nucleus.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP F877L)
-
Growth medium with CS-FBS
-
This compound and Enzalutamide
-
R1881
-
96-well imaging plates
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Treat with this compound or enzalutamide for a specified time (e.g., 2 hours).
-
Stimulate with R1881 to induce AR nuclear translocation.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary AR antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal.
-
Calculate the ratio of nuclear to cytoplasmic AR to determine the extent of nuclear localization.
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of this compound in a mouse xenograft model of enzalutamide-resistant prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male SCID)
-
LNCaP F877L cells
-
Matrigel
-
This compound and Enzalutamide formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject LNCaP F877L cells mixed with Matrigel into the flanks of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg), enzalutamide (e.g., 30 mg/kg), or vehicle control daily via oral gavage.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration (e.g., 3 weeks).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Caption: Workflow for the in vivo xenograft tumor model.
Conclusion
This compound represents a promising therapeutic agent for overcoming enzalutamide resistance in prostate cancer, particularly in cases driven by the AR F877L mutation. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies are crucial for the continued development and clinical application of next-generation AR antagonists in the fight against advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: JNJ-63576253 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of JNJ-63576253, a next-generation androgen receptor (AR) antagonist, in prostate cancer cell lines. This document includes key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Introduction
This compound is a potent and selective inhibitor of the androgen receptor pathway, demonstrating activity against both wild-type AR and clinically relevant mutations in the AR ligand-binding domain, such as the F877L mutation, which confers resistance to second-generation antiandrogens like enzalutamide.[1][2] This compound effectively abrogates AR signaling, leading to the inhibition of cellular proliferation and the expression of downstream target genes in various prostate adenocarcinoma models.[1] this compound has been shown to block AR nuclear translocation, its binding to DNA, and subsequent AR-dependent gene transcription.[2]
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound in different prostate cancer cell line models.
Table 1: IC50 Values for Proliferation Inhibition
| Cell Line | AR Status | Treatment Conditions | IC50 (nM) | Reference |
| LNCaP F877L | Overexpression of F877L mutant AR | 6-day incubation with 100 pM R1881 | 197 | [3] |
| LNCaP AR/cs | AR amplification | 6-day incubation with R1881 | ~250 | [4] |
| VCaP | AR amplification, AR-V7 expression | 6-day incubation with R1881 | <100 | [5] |
| VCaP | Not specified | 5-day incubation | 265 | [6] |
Table 2: IC50 Values for AR-Mediated Transactivation and Binding
| Cell Line/Assay | AR Status | Experimental Setup | IC50 (nM) | Reference |
| LNCaP | F877L mutant AR | ARE-driven firefly luciferase reporter | 99 | [5] |
| LNCaP | F877L mutant AR | Not specified | 37 | [6] |
| LNCaP | Wild-type AR | Not specified | 54 | [6] |
| Cell-free assay | Androgen Receptor | Not specified | 6.9 | [7] |
Signaling Pathway
This compound acts as a direct antagonist of the androgen receptor, a key driver of prostate cancer cell growth and survival. The diagram below illustrates the mechanism of action of this compound within the AR signaling pathway.
Caption: this compound inhibits AR signaling by blocking androgen binding and subsequent downstream events.
Experimental Protocols
The following are detailed protocols for key experiments performed to evaluate the efficacy of this compound in prostate cancer cell lines.
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cell lines.
Caption: Workflow for determining the anti-proliferative effects of this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP)[3]
-
Appropriate cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (FBS)
-
This compound
-
R1881 (synthetic androgen)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed prostate cancer cells into 96-well plates at a density of 2,500-5,000 cells per well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the various concentrations of this compound. For experiments investigating competitive antagonism, also treat with a constant concentration of R1881 (e.g., 100 pM).[3]
-
Incubate the plates for 6 days.[3]
-
On day 6, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
AR-Mediated Transcriptional Reporter Assay
This assay quantifies the ability of this compound to inhibit AR-mediated gene transcription.
Materials:
-
HepG2 or LNCaP cells
-
Expression plasmids for AR (e.g., AR F877L-VP16)[3]
-
Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
R1881
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells (e.g., HepG2) with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the Renilla control plasmid.[3]
-
Seed the transfected cells into 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound in the presence of a fixed concentration of R1881 (e.g., 90 pM) for 48 hours.[3]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the IC50 value for the inhibition of AR-mediated transactivation.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of AR downstream target genes.
Materials:
-
LNCaP F877L cells
-
This compound
-
R1881
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KLK3, FKBP5) and a housekeeping gene (e.g., GAPDH)[3]
-
Real-time PCR instrument
Procedure:
-
Culture LNCaP F877L cells and treat them with this compound in the presence of R1881 for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis
This protocol is used to assess the impact of this compound on the protein levels of AR and its downstream targets like Prostate-Specific Antigen (PSA).
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[8]
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands can be quantified to determine relative protein expression levels, with a loading control like GAPDH for normalization.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-63576253 Administration in Castrated Male Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of JNJ-63576253, a next-generation androgen receptor (AR) antagonist, in castrated male rat models. The protocols and data presented are synthesized from preclinical studies and are intended to guide further research and development of this compound for conditions such as castration-resistant prostate cancer (CRPC).
Introduction
This compound is a potent and selective AR inhibitor designed to overcome resistance mechanisms observed with second-generation antiandrogen therapies.[1][2][3][4][5] It demonstrates robust activity against both wild-type and mutated forms of the AR, including the F877L mutation which can confer resistance to drugs like enzalutamide.[1][3][6] The castrated male rat model, particularly the Hershberger assay, is a standard preclinical model to evaluate the in vivo efficacy of AR antagonists.[1][7] This model allows for the assessment of a compound's ability to inhibit the effects of exogenous androgens on androgen-sensitive tissues.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound acts as a competitive antagonist of the androgen receptor. In the context of prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its nuclear translocation, DNA binding, and the transcription of genes that promote tumor growth and proliferation. This compound blocks this pathway by binding to the AR's ligand-binding domain, preventing androgen binding and subsequent downstream signaling.[1][7] This action inhibits the growth of androgen-dependent tissues and tumors.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound in castrated male rats was evaluated in the Hershberger assay, where the weights of androgen-sensitive organs (ASOs) were measured following testosterone propionate (B1217596) (TP) administration with or without the compound.
Table 1: Effect of this compound on Androgen-Sensitive Organ Weight in Castrated Male Rats
| Treatment Group | Dose (mg/kg, oral, once daily) | Seminal Vesicles & Coagulating Glands (SVCG) Weight (% of TP-treated group) | Ventral Prostate Weight (% of TP-treated group) |
| Vehicle Control (castrated) | - | Significantly lower than TP group | Significantly lower than TP group |
| Testosterone Propionate (TP) | 0.4 mg/kg, s.c. | 100% | 100% |
| This compound + TP | 10 | No significant inhibition | No significant inhibition |
| This compound + TP | 30 | < 49% (p < 0.05) | < 48% (p < 0.05) |
| This compound + TP | 50 | Complete inhibition (similar to vehicle) | Complete inhibition (similar to vehicle) |
Data synthesized from published preclinical studies.[1]
Experimental Protocols
Hershberger Assay for Androgen Antagonism
This protocol details the in vivo assessment of this compound's anti-androgenic activity in a castrated rat model.
Objective: To determine the dose-dependent inhibitory effect of this compound on testosterone propionate-stimulated growth of androgen-sensitive organs.
Animal Model:
-
Species: Sprague Dawley rats.[1]
-
Sex: Male.[1]
-
Age at Castration: 42-45 days (prepubertal).[1]
-
Acclimation: Animals are housed in standard caging and allowed to acclimate.[1]
-
Post-castration Period: 11 days prior to treatment initiation.[1]
Materials:
-
This compound
-
Vehicle for this compound: 20% hydroxypropyl beta cyclodextrin.[1]
-
Testosterone Propionate (TP)
-
Vehicle for TP
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Analytical balance
Experimental Workflow:
Caption: Experimental Workflow for the Hershberger Assay.
Procedure:
-
Animal Preparation: Prepubertal male Sprague Dawley rats (42-45 days old) are castrated.[1] The animals are allowed an 11-day recovery and washout period.[1]
-
Randomization: On day 11 post-castration, rats are randomized into treatment groups (n=6 per group) based on body weight.[1][2]
-
Dosing and Administration:
-
Treatment with this compound (10, 30, or 50 mg/kg) or vehicle is administered orally, once daily, for 10 consecutive days.[1]
-
Testosterone propionate (0.4 mg/kg) or its vehicle is administered subcutaneously once daily for the same 10-day period.[1]
-
A castrated, vehicle-treated control group receives the vehicles for both this compound and testosterone propionate.[1]
-
-
Necropsy and Tissue Collection: On day 11 (24 hours after the last dose), the animals are euthanized. The following androgen-sensitive organs are carefully dissected and weighed:
-
Seminal vesicles and coagulating glands (SVCG)
-
Ventral prostate
-
Glans penis
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's gland[1]
-
-
Data Analysis: The weights of the androgen-sensitive organs are normalized to body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the different treatment groups. A p-value of ≤ 0.05 is typically considered statistically significant.[4]
In Vitro Correlates
While the focus of these notes is on the in vivo rat model, it is important to note that the anti-androgenic effects of this compound have been confirmed in various in vitro assays. These include:
-
Competitive Radioligand Binding Assays: Demonstrating superior binding affinity of this compound to the wild-type AR compared to enzalutamide.[1][3]
-
Reporter Gene Assays: Showing potent inhibition of AR-mediated transactivation in cells expressing both wild-type and F877L mutant AR.[1][2]
-
Cell Proliferation Assays: this compound effectively inhibits the proliferation of various prostate cancer cell lines, including those resistant to enzalutamide.[1][2]
-
AR Target Gene Expression: Treatment with this compound leads to the downregulation of AR target genes such as KLK3 (PSA) and FKBP5.[1][2]
Conclusion
The administration of this compound in castrated male rats effectively and dose-dependently antagonizes the effects of exogenous testosterone.[1] The Hershberger assay provides a robust and reliable method for quantifying the in vivo potency of this next-generation AR inhibitor. These preclinical findings support the clinical development of this compound for the treatment of castration-resistant prostate cancer and other androgen-driven diseases.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for JNJ-63576253 in Inhibiting Androgen Receptor (AR) Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63576253 is a next-generation, potent, and selective androgen receptor (AR) antagonist.[1][2] It has demonstrated robust activity against both wild-type (WT) AR and clinically relevant mutants, such as the F877L mutation in the AR ligand-binding domain (LBD), which confers resistance to second-generation AR inhibitors like enzalutamide.[1][3][4] A key mechanism of action for this compound is the inhibition of AR nuclear translocation, a critical step in the AR signaling pathway that drives the progression of prostate cancer.[5][6] Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene transcription.[7][8] this compound effectively blocks this process, leading to the abrogation of AR signaling, inhibition of cancer cell proliferation, and suppression of AR target gene expression.[2][5]
These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit AR nuclear translocation in preclinical research settings.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Target | IC50 Value | Notes |
| AR Antagonist Activity (Cell-free) | Wild-Type AR | 6.9 nM | Potent and selective antagonist.[2] |
| Proliferation Inhibition | LNCaP F877L | 197 nM | In the presence of 100 pmol/L R1881.[5] |
| Proliferation Inhibition | LNCaP AR/cs | ~250 nM | Nearly equivalent to enzalutamide.[5] |
| Proliferation Inhibition | VCaP | <100 nM | Nanomolar inhibition.[5] |
| Proliferation Inhibition | VCaP | 265 nM | 5-day incubation.[9] |
| AR-Mediated Transactivation Inhibition | LNCaP AR F877L (reporter assay) | 99 nM | In the presence of 100pM R1881.[10] |
| AR-Mediated Transactivation Inhibition | HepG2 cells with VP16-AR F877L | 15 nM | In the presence of 90pM R1881.[10] |
| Full Antagonist Activity (LNCaP cells) | F877L mutant AR | 37 nM | [9] |
| Full Antagonist Activity (LNCaP cells) | Wild-Type AR | 54 nM | [9] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage | Effect |
| LNCaP F877L Xenograft | Human Prostate Cancer | 30 or 50 mg/kg (daily oral) | >58% Tumor Growth Inhibition (TGI) (P < 0.01).[5] |
| LNCaP SRα F877L Xenograft | Human Prostate Cancer | 30 mg/kg (daily oral for 72 days) | 87% Tumor Growth Inhibition.[9] |
| Hershberger Assay (Castrated Male Rats) | Androgen-Sensitive Organs | 30 or 50 mg/kg (oral) | Statistically significant inhibition of weight gain in Androgen Sensitive Organs.[10] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on AR nuclear translocation.
Protocol 1: Immunofluorescence (IF) Microscopy for AR Subcellular Localization
This method allows for the direct visualization of AR localization within the cell.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (dissolved in DMSO)
-
Androgen (e.g., synthetic androgen R1881)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-AR antibody
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed prostate cancer cells onto glass coverslips in 24-well plates at a suitable density to reach 60-70% confluency on the day of the experiment. Culture in media containing CS-FBS for at least 24 hours to reduce basal AR activation.
-
Compound Treatment:
-
Prepare working solutions of this compound and R1881 in culture medium.
-
Treat cells with vehicle (DMSO), R1881 alone (e.g., 0.1-1 nM), or this compound (at various concentrations) for 30 minutes prior to the addition of R1881.
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope. Capture images of the AR staining (e.g., green channel) and nuclear staining (e.g., blue channel).
-
Analyze the images to determine the subcellular localization of the AR. In androgen-stimulated cells, AR will be predominantly nuclear, while in this compound-treated cells, AR should remain in the cytoplasm.
-
Protocol 2: Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative assessment of AR levels in the cytoplasm and nucleus.
Materials:
-
Prostate cancer cells
-
Cell culture reagents (as in Protocol 1)
-
This compound and R1881
-
Cell scraper
-
Subcellular fractionation kit or buffers (cytoplasmic and nuclear extraction buffers)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well or 10 cm dishes as described in Protocol 1.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves sequential lysis steps to first isolate the cytoplasmic fraction and then the nuclear fraction.
-
Add protease inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-AR, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for AR in both the cytoplasmic and nuclear fractions.
-
Normalize the AR levels to the respective fraction markers (GAPDH for cytoplasm and Lamin B1 for nucleus).
-
Compare the nuclear-to-cytoplasmic AR ratio across the different treatment groups.
-
Protocol 3: High-Content Screening (HCS) for Automated AR Translocation Analysis
This high-throughput method allows for automated imaging and quantitative analysis of AR nuclear translocation in a large number of samples.
Materials:
-
Prostate cancer cells (or a stable cell line expressing GFP-AR)
-
Cell culture reagents
-
This compound and R1881
-
96- or 384-well imaging plates
-
Fixation, permeabilization, and staining reagents (as in Protocol 1, if not using a GFP-AR cell line)
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well imaging plates.
-
Compound Treatment: Use an automated liquid handler to treat the cells with a dilution series of this compound, followed by stimulation with R1881. Include appropriate controls.
-
Staining:
-
If using a GFP-AR cell line, proceed directly to nuclear staining with Hoechst after treatment.
-
If using unlabeled cells, perform fixation, permeabilization, and immunofluorescent staining for AR as described in Protocol 1, followed by nuclear staining.
-
-
Imaging:
-
Acquire images using a high-content imaging system, capturing both the AR (or GFP-AR) and nuclear channels.
-
-
Image Analysis:
-
Use the analysis software to automatically identify the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the intensity of the AR signal in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic AR fluorescence intensity.
-
Generate dose-response curves to determine the IC50 of this compound for inhibiting AR nuclear translocation.
-
Conclusion
This compound is a valuable research tool for investigating the AR signaling pathway. The protocols outlined above provide robust methods for characterizing the inhibitory effect of this compound on AR nuclear translocation, a key aspect of its anti-cancer activity. These assays can be adapted for various research needs, from basic mechanistic studies to high-throughput screening of other potential AR inhibitors.
References
- 1. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Detection of the nuclear translocation of androgen receptor using quantitative and automatic cell imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Quantifying AR Target Gene Modulation by JNJ-63576253 using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver in the progression of prostate cancer.[1][2] Therapeutic agents that target the AR signaling pathway are fundamental in the management of this disease. JNJ-63576253 is a next-generation, potent, and selective androgen receptor antagonist.[3] It has demonstrated robust activity against wild-type AR and, significantly, against clinically relevant mutations in the AR ligand-binding domain, such as the F877L mutation, which can confer resistance to second-generation AR-targeted therapies.[4][5][6] this compound effectively abrogates AR signaling, leading to the inhibition of cellular proliferation and the downregulation of AR target gene expression.[3][4]
This application note provides a detailed protocol for the use of quantitative polymerase chain reaction (qPCR) to assess the in vitro activity of this compound by quantifying its effect on the expression of well-established AR target genes, namely Prostate-Specific Antigen (KLK3) and FK506-Binding Protein 5 (FKBP5).[4]
Androgen Receptor Signaling and Inhibition by this compound
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens, such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes that drive prostate cancer cell growth and survival.
This compound acts as a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the conformational changes required for receptor activation and subsequent nuclear translocation and DNA binding, thereby inhibiting the transcription of AR target genes. This mechanism is effective even in the presence of AR mutations like F877L, which can convert other antagonists into agonists.[4][6]
Figure 1: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocol: qPCR for AR Target Genes
This protocol describes the treatment of a relevant prostate cancer cell line (e.g., LNCaP F877L) with this compound, followed by RNA extraction, cDNA synthesis, and qPCR analysis of KLK3 and FKBP5 gene expression.
Materials
-
Prostate cancer cell line (e.g., LNCaP F877L)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) and Charcoal Stripped Serum (CSS)
-
This compound (TRC-253)
-
Synthetic androgen (e.g., R1881)
-
DMSO (vehicle)
-
TRIzol™ Reagent or equivalent for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green)
-
Nuclease-free water
-
Primers for KLK3, FKBP5, and a housekeeping gene (e.g., GAPDH)
Experimental Workflow
Figure 2: Experimental workflow for qPCR analysis of AR target gene expression.
Step-by-Step Method
-
Cell Culture and Plating:
-
Culture LNCaP F877L cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Hormone Deprivation:
-
The following day, replace the growth medium with RPMI-1640 supplemented with 5% Charcoal Stripped Serum (CSS) to minimize the influence of androgens in the serum.
-
Incubate the cells in this hormone-deprived medium for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in RPMI-1640 with 5% CSS. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) in the presence of a synthetic androgen like 100 pM R1881 to stimulate AR activity.
-
Incubate for 24-48 hours.
-
-
RNA Isolation:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer and assess its purity (an A260/A280 ratio of ~2.0 is desirable).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit as per the manufacturer's instructions.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for the target genes (KLK3, FKBP5) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Holding Stage: 95°C for 10 minutes
-
Cycling Stage (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute
-
Melt Curve Stage: As per the instrument's guidelines to verify amplicon specificity.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each sample.
-
Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Expected Results
Treatment of AR-positive prostate cancer cells with this compound is expected to result in a dose-dependent decrease in the mRNA levels of AR target genes KLK3 and FKBP5. The following tables provide a hypothetical but representative dataset illustrating the expected outcomes.
Table 1: Cq Values from qPCR
| Treatment (nM this compound) | Gene | Average Cq |
| 0 (Vehicle) | GAPDH | 18.5 |
| KLK3 | 22.0 | |
| FKBP5 | 24.5 | |
| 10 | GAPDH | 18.6 |
| KLK3 | 23.8 | |
| FKBP5 | 26.2 | |
| 100 | GAPDH | 18.4 |
| KLK3 | 25.5 | |
| FKBP5 | 27.9 | |
| 1000 | GAPDH | 18.5 |
| KLK3 | 27.2 | |
| FKBP5 | 29.8 | |
| 10000 | GAPDH | 18.6 |
| KLK3 | 28.9 | |
| FKBP5 | 31.5 |
Table 2: Relative Gene Expression (Fold Change)
| Treatment (nM this compound) | KLK3 Fold Change | FKBP5 Fold Change |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.29 | 0.31 |
| 100 | 0.09 | 0.10 |
| 1000 | 0.03 | 0.02 |
| 10000 | 0.01 | 0.01 |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of androgen receptor target gene expression in response to treatment with this compound. The described qPCR methodology is a robust and sensitive approach to characterize the molecular pharmacology of novel AR antagonists and their impact on downstream signaling pathways. The expected dose-dependent inhibition of KLK3 and FKBP5 expression serves as a key indicator of the potent antagonistic activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-63576253 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of JNJ-63576253. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TRC-253, is a potent and orally active full antagonist of the androgen receptor (AR).[1][2] It is under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves binding to both wild-type AR and its mutants, such as the F877L mutation, thereby preventing androgen-induced receptor activation and the translocation of the receptor to the nucleus.[3] This inhibition of AR signaling leads to a reduction in the growth of prostate cancer cells.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][5][6] It is important to use fresh, high-quality DMSO, as moisture can negatively affect the solubility of the compound.[2][5] The compound is reported to be insoluble in water and ethanol.[5] For in vivo studies, one formulation used was 20% hydroxypropyl beta cyclodextrin (B1172386).[4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C and is stable for at least three years.[5] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[5] Some suppliers suggest that stock solutions at -80°C are stable for 6 months and at -20°C for 1 month.[2][7]
Troubleshooting Guide
Issue: Precipitate formation when preparing working solutions.
-
Possible Cause: The concentration of this compound in the working solution may exceed its solubility limit in the chosen solvent system.
-
Solution:
-
Gently warm the solution.
-
Use sonication to aid dissolution.[2]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
-
Consider using a different vehicle for your specific application, such as the 20% hydroxypropyl beta cyclodextrin formulation mentioned for some in vivo studies.[4]
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Solution 1: Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from moisture.[2][5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[5][7]
-
Possible Cause 2: Reduced solubility due to moisture in the DMSO.
-
Solution 2: Use fresh, anhydrous DMSO for preparing stock solutions.[2][5]
-
Possible Cause 3: Instability in the experimental medium.
-
Solution 3: While this compound is stable in human liver microsomes with a half-life of over 180 minutes, its stability in other specific assay buffers should be empirically determined if not already known.[1][2][8]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (185.53 mM)[5] | Use of fresh DMSO is critical as moisture can reduce solubility.[5] |
| 250 mg/mL (463.85 mM)[2] | May require sonication to fully dissolve.[2] | |
| Water | Insoluble[5] | |
| Ethanol | Insoluble[5] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | ≥ 2 years[8], 3 years[5] |
| Stock Solution in Solvent | -80°C | 6 months[2][7], 1 year[5] |
| -20°C | 1 month[2][5][7] | |
| In Human Liver Microsomes | 37°C | T1/2 > 180 minutes[1][2][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Using aseptic techniques, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution and, if necessary, sonicate until the compound is fully dissolved.[2]
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This protocol provides a general outline. Specific cell lines, seeding densities, and treatment durations will need to be optimized for your particular experiment.
-
Cell Seeding: Plate the desired cell line (e.g., LNCaP or VCaP) in the appropriate culture medium and allow them to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 5 days for a proliferation assay).[1][2]
-
Assay Endpoint: Perform the desired assay to measure the biological response (e.g., cell viability, gene expression).
Visualizations
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Caption: A troubleshooting guide for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H21F3N6O2S | CID 130229812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 2110426-27-0 | Androgen Receptor | MOLNOVA [molnova.com]
optimizing JNJ-63576253 concentration for cell culture
Welcome to the technical support center for JNJ-63576253. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective next-generation androgen receptor (AR) antagonist.[1][2][3] It works by inhibiting AR signaling, which subsequently abrogates cellular proliferation and the expression of downstream AR target genes.[1][2] A key feature of this compound is its activity against both wild-type AR and clinically relevant ligand-binding domain mutations, such as F877L, which can confer resistance to other AR antagonists like enzalutamide.[1][3][4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell line-dependent. Based on published data, a broad starting range to consider is 10 nM to 10 µM. For specific cell lines, refer to the table below for reported IC50 values and effective concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in various prostate adenocarcinoma cell models, particularly those that are androgen receptor-driven.[1] These include cell lines with AR amplification (LNCaP AR/cs), AR-V7 expression (VCaP), and the enzalutamide-resistant F877L mutation (LNCaP F877L).[1][5]
Q4: Do I need to add a synthetic androgen like R1881 to my cell culture media when using this compound?
A4: Yes, in many experimental contexts, it is crucial to include a synthetic androgen like R1881. This compound is an AR antagonist, and its inhibitory effects are typically measured in the presence of an AR agonist that stimulates the receptor's activity. The concentration of R1881 used in studies is often in the picomolar to nanomolar range, for instance, 90 pM or 100 pM.[1][5]
Q5: What type of serum should I use in my cell culture media?
A5: It is recommended to use charcoal-stripped fetal bovine serum (FBS).[1][6] This type of serum has been treated to remove endogenous steroids, including androgens, which could otherwise interfere with the experiment by activating the androgen receptor and masking the effects of this compound and the synthetic androgen.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of cell proliferation with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Possible Cause 2: Absence of Androgen Receptor Agonist. If you are not stimulating the androgen receptor, you will not observe the antagonistic effect of this compound.
-
Possible Cause 3: Presence of Endogenous Androgens. Standard FBS contains hormones that can activate the AR.
-
Possible Cause 4: Cell Line Insensitivity. The cell line you are using may not be driven by androgen receptor signaling.
-
Solution: Confirm that your cell line expresses a functional androgen receptor and that its proliferation is AR-dependent. Consider using a positive control cell line known to be sensitive to AR antagonists, such as LNCaP or VCaP.[2]
-
Problem 2: I am observing cell death at high concentrations of this compound.
-
Possible Cause: Off-target effects or cytotoxicity. While this compound is a selective AR antagonist, very high concentrations might induce cytotoxicity.
-
Solution: Carefully titrate the concentration of this compound to find a window where it effectively inhibits AR signaling without causing significant cell death. Studies have shown that this compound can reduce AR protein levels at micromolar concentrations without significant cell death.[1][5] You can perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) in parallel with your primary experiment to monitor cytotoxicity.
-
Problem 3: My this compound powder is not dissolving properly.
-
Possible Cause: Incorrect Solvent. this compound has specific solubility characteristics.
-
Solution: The recommended solvent for this compound is DMSO.[2] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Prostate Cancer Cell Lines
| Cell Line | AR Status | Assay Type | IC50 / Effective Concentration | Notes |
| LNCaP F877L | F877L mutant AR | Proliferation | IC50: 197 nM | In the presence of 100 pM R1881.[1] |
| LNCaP AR/cs | AR amplification | Proliferation | IC50: ~250 nM | In the presence of R1881.[7] |
| VCaP | AR-V7 expression | Proliferation | IC50: 265 nM | [8][9] |
| HepG2 | Transiently transfected AR | Reporter Assay | IC50: 15 nM (for VP16-AR F877L) | In the presence of 90 pM R1881.[5] |
| LNCaP | Wild-type AR | - | IC50: 54 nM | [8][9] |
| LNCaP | F877L mutant AR | - | IC50: 37 nM | [8][9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP F877L, VCaP) in 96-well plates at a density of 5,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium containing charcoal-stripped FBS and a synthetic androgen like R1881 (e.g., 100 pM).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log of the this compound concentration.
Protocol 2: Transcriptional Reporter Assay
-
Cell Seeding: Seed cells stably or transiently transfected with an androgen response element (ARE)-driven luciferase reporter construct (e.g., HepG2 or LNCaP reporter lines) in 96-well plates at a density of 10,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium containing charcoal-stripped FBS and a synthetic androgen like R1881 (e.g., 90 pM).
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Luciferase Assay: Measure luciferase activity using a commercial kit, such as the Steady-Glo® Luciferase Assay System.[2]
-
Data Analysis: Determine the IC50 value by plotting the inhibition of luciferase activity against the log of the this compound concentration.
Visualizations
Caption: Androgen Receptor Signaling and this compound Inhibition.
Caption: Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Flowchart for Proliferation Assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-63576253 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of JNJ-63576253.
Data Presentation: Off-Target Profile of this compound
This compound has been demonstrated to be a highly selective antagonist of the androgen receptor (AR). The following tables summarize the available quantitative data regarding its off-target profile.
Table 1: Kinase Selectivity Profile
| Assay Platform | Number of Kinases Screened | This compound Activity | Source |
| KINOMEscan | 468 | No significant hits identified | [1][2] |
Table 2: Selectivity Against Nuclear Hormone Receptors
| Receptor | Fold Selectivity vs. Androgen Receptor (AR) | Source |
| Estrogen Receptor | ~1000-fold | [1] |
| Glucocorticoid Receptor | ~1000-fold | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in designing and troubleshooting your investigations into the off-target effects of this compound.
KINOMEscan® Competition Binding Assay
This assay is used to determine the binding affinity of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
General Protocol:
-
Kinase-tagged Phage Preparation: Kinases are expressed as fusions with a T7 phage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay:
-
The kinase-tagged phage, test compound (this compound), and immobilized ligand are incubated together.
-
A range of concentrations of the test compound is typically used to determine a dissociation constant (Kd).
-
-
Quantification:
-
The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound.
-
Transcriptomic Analysis (RNA-Seq)
Transcriptomic analysis can reveal off-target effects by identifying unintended changes in gene expression profiles following treatment with this compound.
General Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
-
Conduct pathway analysis to understand the biological implications of the observed gene expression changes.
-
Proteomic Analysis (Mass Spectrometry)
Proteomic analysis can identify off-target effects by detecting changes in protein expression and post-translational modifications.
General Protocol:
-
Cell Culture and Treatment:
-
Similar to the transcriptomic analysis protocol, treat cells with this compound and a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract total protein.
-
Quantify protein concentration.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins from the mass spectrometry data.
-
Perform differential protein expression analysis.
-
Analyze post-translational modifications if desired.
-
Conduct pathway and network analysis to identify affected cellular processes.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target investigation.
FAQs and Troubleshooting
Q1: We are observing unexpected phenotypic effects in our cell-based assays with this compound that do not seem to be related to androgen receptor signaling. How can we begin to investigate potential off-target effects?
A1:
-
Confirm On-Target Activity: First, ensure that you are observing the expected antagonism of the androgen receptor in your system. Run a control experiment to measure the expression of known AR target genes (e.g., PSA, TMPRSS2).
-
Consult Selectivity Data: Review the kinase and nuclear receptor selectivity data provided above. If your observed phenotype is related to a known kinase signaling pathway, the existing data suggests it is unlikely to be a direct off-target effect of this compound.
-
Perform a Broad Screen: If the phenotype persists and is unexplained, consider a broader, unbiased screen. Transcriptomic (RNA-Seq) or proteomic (mass spectrometry) analysis can provide a global view of the cellular changes induced by this compound and may reveal unexpected pathway modulation.
Q2: We are planning a KINOMEscan experiment for this compound. What concentration of the compound should we use?
A2:
-
Initial Screen: For an initial broad screen to identify potential hits, a single high concentration is often used, for example, 1 or 10 µM.
-
Dose-Response: If hits are identified in the initial screen, a follow-up dose-response experiment with a range of concentrations (e.g., 10-point, 3-fold serial dilutions) should be performed to determine the binding affinity (Kd).
Q3: Our RNA-Seq data shows significant changes in gene expression that are not known to be regulated by the androgen receptor. How can we troubleshoot this?
A3:
-
Data Quality Control: Ensure that your RNA-Seq data has passed all quality control metrics.
-
Pathway Analysis: Use pathway analysis tools (e.g., GSEA, IPA) to identify any signaling pathways that are significantly enriched in your differentially expressed gene list. This may point towards a potential off-target.
-
Literature Search: Search the literature for connections between the identified pathways and other androgen receptor antagonists. Some off-target effects may be class-specific.
-
Orthogonal Validation: Validate the expression changes of key genes from the unexpected pathways using an independent method, such as RT-qPCR.
Q4: We are not seeing any significant hits in our off-target screening assays. Does this confirm that this compound has no off-target effects?
A4: The absence of hits in a specific screening panel (like the KINOMEscan) is strong evidence for selectivity within that target class. However, it does not rule out all possible off-target interactions. Other potential off-targets could include non-kinase enzymes, ion channels, or GPCRs that were not included in the panel. If a specific off-target is suspected based on phenotypic data, a direct binding or functional assay for that target should be performed.
Q5: How can we distinguish between a direct off-target effect and a downstream consequence of on-target androgen receptor inhibition?
A5: This can be challenging. Here are a few strategies:
-
Use a Structurally Unrelated AR Antagonist: Compare the off-target profile of this compound with that of another AR antagonist with a different chemical scaffold. If the effect is observed with both compounds, it is more likely to be a consequence of AR inhibition.
-
AR Knockout/Knockdown Cells: If the effect is still present in cells where the androgen receptor has been knocked out or knocked down, it is likely an off-target effect.
-
Time-Course Experiment: A very rapid effect that occurs before changes in AR-mediated gene transcription can be detected may suggest a direct off-target interaction.
References
- 1. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Transcriptome profiling of prostatic tumours from ENACT trial patients with or without enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analyses to identify novel therapeutic targets for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-62576253 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-63576253 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to overcome common delivery challenges.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound, as well as during the course of an in vivo study.
Formulation and Administration
Q1: My this compound formulation in 20% HPBCD is not clear or shows precipitation. What should I do?
A1: A clear solution is crucial for accurate dosing. If you observe cloudiness or precipitation, consider the following troubleshooting steps:
-
Ensure Proper Dissolution Technique: this compound has low aqueous solubility. When preparing the 20% Hydroxypropyl-beta-cyclodextrin (HPBCD) formulation, ensure vigorous mixing. Gentle warming and sonication can aid in dissolution. However, avoid excessive heat that could degrade the compound.
-
Check Vehicle Quality: Use a high-quality, research-grade HPBCD. The purity and degree of substitution of the cyclodextrin (B1172386) can impact its solubilizing capacity.
-
Fresh Preparation: It is recommended to prepare the formulation fresh daily to minimize the risk of precipitation over time.[1]
Q2: I'm having difficulty administering the this compound formulation via oral gavage. The animal is showing signs of distress.
A2: Animal welfare is paramount, and proper oral gavage technique is essential for both animal well-being and data quality. If you are encountering issues, review the following:
-
Proper Restraint: Ensure the animal is securely restrained to prevent movement and injury. The head, neck, and back should be in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size and Placement: Use a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice). The tip of the needle should be measured from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation. Insert the needle along the roof of the mouth and gently guide it down the esophagus. Do not force the needle if you meet resistance.
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Administration Volume: Adhere to recommended maximum oral gavage volumes to avoid reflux and aspiration. For mice, a typical maximum volume is 10 mL/kg.
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Signs of Distress: If the animal coughs, struggles excessively, or fluid comes from the nose, the needle may be in the trachea. Stop the procedure immediately and monitor the animal closely.
Q3: I am observing inconsistent results between animals in the same treatment group.
A3: Inconsistent results can stem from several factors related to drug delivery:
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Inaccurate Dosing: Ensure your formulation is homogenous and that each animal receives the correct dose. If the drug has precipitated, the actual dose administered will be lower than intended.
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Gavage Technique Variability: Inconsistent gavage technique can lead to stress, which can impact physiological responses and tumor growth. Ensure all personnel performing the procedure are proficient and consistent.
-
Animal Health and Stress: The overall health and stress levels of the animals can influence drug absorption and metabolism. Monitor animals for any signs of illness or distress.
In Vivo Efficacy and Pharmacokinetics
Q4: I am not observing the expected tumor growth inhibition in my xenograft model.
A4: A lack of efficacy can be due to a variety of factors. Consider the following troubleshooting steps:
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Confirm Drug Exposure: The first step is to determine if the drug is reaching the target tissue at sufficient concentrations. This can be achieved through a pharmacokinetic (PK) study to measure plasma and tumor levels of this compound.
-
Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific tumor model. The reported efficacious dose in a mouse LNCaP xenograft model was 30 mg/kg, administered orally once daily.[1]
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Tumor Model Characteristics: Ensure that the tumor model you are using is appropriate. This compound is an androgen receptor (AR) antagonist, so the tumor cells should express the AR and be dependent on AR signaling for growth.[2][3] It has shown efficacy in models with both wild-type and certain mutated forms of the AR, such as the F877L mutation.[1][2]
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation can impact efficacy. Starting treatment when tumors are well-established may require higher doses or longer treatment durations.
Q5: How can I assess the pharmacokinetics of this compound in my study?
A5: A pharmacokinetic study will provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. A basic PK study involves the following steps:
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Dosing: Administer a single oral dose of this compound to a cohort of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Preparation: Process the blood to obtain plasma.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, next-generation androgen receptor (AR) antagonist.[2][3] It works by binding to the ligand-binding domain of the AR, preventing androgens from binding and activating the receptor. This inhibits the translocation of the AR to the nucleus, thereby blocking the transcription of AR target genes that are involved in prostate cancer cell proliferation and survival.[2] this compound is effective against both wild-type AR and certain clinically relevant mutant forms, such as F877L, which can confer resistance to other AR antagonists like enzalutamide.[1][2]
Q2: What is the recommended in vivo formulation for this compound?
A2: The published preclinical studies have utilized a formulation of this compound in 20% Hydroxypropyl-beta-cyclodextrin (HPBCD) in water for oral administration.[2]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: In mice, a 10 mg/kg oral dose of this compound resulted in a Cmax of 0.66 µM, an AUClast of 4.9 µg·h/mL, and an oral bioavailability of 45%.[1] Following a 2 mg/kg intravenous dose, the half-life was 5.99 hours.[1]
Q4: Are there alternative delivery routes for this compound?
A4: While oral administration is the most commonly reported route for preclinical studies with this compound, other routes such as intravenous (IV) injection have been used for pharmacokinetic characterization.[1] The choice of administration route will depend on the specific experimental goals. For systemic efficacy studies mimicking clinical application, oral administration is preferred.
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | AR Status | IC50 (nM) | Citation |
| LNCaP | Wild-Type AR | 54 | [1] |
| LNCaP | F877L Mutant AR | 37 | [1] |
| VCaP | AR Amplification & AR-V7 | 265 | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Cmax (µM) | Tmax (h) | AUClast (µg·h/mL) | Bioavailability (%) | Half-life (h) | Citation |
| Oral (p.o.) | 10 mg/kg | 0.66 | Not Reported | 4.9 | 45 | Not Reported | [1] |
| Intravenous (i.v.) | 2 mg/kg | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 5.99 | [1] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound in 20% HPBCD for Oral Gavage
Materials:
-
This compound powder
-
Hydroxypropyl-beta-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the 20% HPBCD Vehicle:
-
Weigh the required amount of HPBCD.
-
In a sterile container, add the HPBCD to the sterile water to achieve a final concentration of 20% (w/v).
-
Stir vigorously using a magnetic stirrer or vortex until the HPBCD is completely dissolved. The solution should be clear.
-
-
Prepare the this compound Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder and add it to the 20% HPBCD vehicle.
-
Vortex or stir the mixture vigorously for an extended period to ensure complete dissolution.
-
If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.
-
Visually inspect the final solution to ensure it is clear and free of any particulate matter.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, can improve tumor take rate)
-
Calipers
-
This compound formulation
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest prostate cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 30 mg/kg, once daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
V. Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Caption: Troubleshooting Decision Tree for this compound In Vivo Delivery.
References
interpreting unexpected results with JNJ-63576253
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-63576253. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective next-generation androgen receptor (AR) antagonist.[1][2] Its primary mechanism involves competitively binding to the ligand-binding domain of both wild-type AR and clinically relevant mutant forms, such as F877L.[3][4][5] This binding prevents AR nuclear translocation, DNA binding, and the subsequent transcription of AR target genes, thereby inhibiting AR signaling.[6]
Q2: In which cell lines is this compound expected to be effective?
This compound is designed to be effective in prostate cancer cell lines that are dependent on androgen receptor signaling. This includes cell lines expressing wild-type AR (e.g., LNCaP), as well as those with mutations that confer resistance to other AR antagonists, such as the F877L mutation.[2][3][4] It has shown activity in LNCaP F877L, LNCaP AR/cs, and VCaP cell lines.[2]
Q3: What is the key difference between this compound and second-generation AR inhibitors like enzalutamide (B1683756)?
The key differentiator is its potent activity against AR mutations that confer resistance to second-generation inhibitors.[5] For instance, the F877L mutation can convert enzalutamide from an antagonist to a partial agonist, driving tumor growth.[5] this compound is designed to maintain its antagonist activity against such mutations.[2]
Troubleshooting Guides
Unexpected Result 1: Reduced or No Inhibition of Cell Proliferation in AR-Dependent Cell Lines
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Question: Have the cell lines been recently authenticated?
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Action: Perform short tandem repeat (STR) profiling to confirm cell line identity. Ensure that the passage number of the cells is low, as genetic drift can occur over time.[5]
-
-
Compound Stability and Activity:
-
Experimental Conditions:
-
Presence of Uncharacterized Resistance Mechanisms:
-
Question: Could the cell line have developed alternative resistance pathways?
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Action: Investigate other potential resistance mechanisms that are independent of the AR ligand-binding domain. This could include the expression of AR splice variants (e.g., AR-V7) or activation of bypass signaling pathways.[7][8]
-
Unexpected Result 2: Inconsistent Results in AR Target Gene Expression Assays
Possible Causes and Troubleshooting Steps:
-
Assay Variability:
-
Question: What is the variability between biological replicates?
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Action: Increase the number of biological replicates to ensure statistical power.[2] Carefully control for cell seeding density and treatment duration.
-
-
RNA Quality:
-
Question: Has the quality of the extracted RNA been assessed?
-
Action: Use a spectrophotometer and/or bioanalyzer to check the purity and integrity of the RNA before proceeding with qPCR or other gene expression analyses.
-
-
Primer/Probe Efficiency:
-
Question: Have the qPCR primers/probes been validated?
-
Action: Perform a standard curve to ensure the efficiency of your qPCR primers for target genes like KLK3 and FKBP5.[2]
-
Unexpected Result 3: Lack of In Vivo Efficacy in Xenograft Models
Possible Causes and Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Question: How was this compound formulated and administered?
-
Action: Ensure proper formulation for oral administration. A common vehicle is 20% Hydroxypropyl beta cyclodextrin (B1172386) (HPBCD).[8] Verify the accuracy of dosing and the administration schedule.[4]
-
-
Pharmacokinetics:
-
Tumor Model Characteristics:
-
Question: Is the xenograft model appropriate?
-
Action: Confirm that the tumor model is indeed driven by AR signaling. For example, the LNCaP F877L xenograft model is a suitable choice to demonstrate the efficacy of this compound over other AR antagonists.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (F877L mutant AR) | 37 nM | LNCaP cells | [3][4] |
| IC₅₀ (wild-type AR) | 54 nM | LNCaP cells | [3][4] |
| IC₅₀ (Cell Proliferation) | 265 nM | VCaP cells | [3][4] |
| IC₅₀ (AR-mediated transactivation) | 99 nM | LNCaP F877L reporter | [8] |
| In Vivo Efficacy | 87% tumor growth inhibition | LNCaP F877L xenograft (30 mg/kg) | [3][4] |
Experimental Protocols
Cell Proliferation Assay:
-
Seed prostate cancer cells (e.g., LNCaP F877L, VCaP) in 96-well plates at a density of 5,000 cells/well and incubate overnight.[1]
-
Treat the cells with a serial dilution of this compound in media containing charcoal-stripped fetal bovine serum. Include a synthetic androgen like R1881 (e.g., 0.1 nM) if required for the specific cell line.[1][2]
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Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
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Calculate IC₅₀ values from the dose-response curves.
AR Transcriptional Reporter Assay:
-
Seed LNCaP reporter cell lines in 96-well plates at a density of 10,000 cells/well and incubate overnight.[1]
-
Treat the cells with this compound in the presence of 0.1 nM R1881 for 24 hours.[1]
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Lyse the cells and measure luciferase activity using a commercial kit, such as the Steady-Glo® Luciferase Assay System.[1]
-
Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase).
Visualizations
Caption: Inhibition of the Androgen Receptor Signaling Pathway by this compound.
Caption: Troubleshooting Workflow for Reduced Efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
JNJ-63576253 toxicity in animal models
This technical support center provides essential information for researchers and scientists utilizing JNJ-63576253 (also known as TRC-253) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common queries and potential issues encountered during experimentation.
Disclaimer on Preclinical Toxicity Data
Detailed comprehensive preclinical toxicology studies for this compound are not extensively available in the public domain. The information provided here is based on published efficacy studies that include limited safety observations. For definitive safety and toxicology information, it is recommended to consult the manufacturer's official documentation or contact them directly.
General Tolerability in Animal Models
Based on available literature, this compound has been generally well-tolerated in rodent models within the dose ranges tested for efficacy.
| Animal Model | Doses Administered (Oral) | Observation | Study Context |
| Castrated male Sprague Dawley rats | 10, 30, and 50 mg/kg/day | Well-tolerated with no adverse effects on body weight noted. | Hershberger Assay (a short-term in vivo assay to screen for androgenic and antiandrogenic effects) |
| Mice | 30 mg/kg/day for 72 days | Not specified, but significant tumor growth inhibition was achieved. | LNCaP Xenograft Model |
Experimental Protocols
Hershberger Assay in Rats
This protocol is for assessing the anti-androgenic activity of this compound.
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Animal Model: Peripubertal male Sprague Dawley rats, castrated at 42-45 days of age.
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Acclimation: Animals are allowed to acclimate for at least 11 days post-castration.
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Grouping: Animals are randomized into treatment groups (n=6 per group) based on body weight.
-
Dosing:
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Vehicle control group.
-
Testosterone propionate (B1217596) (TP) control group (e.g., 0.4 mg/kg, subcutaneous).
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This compound groups (e.g., 10, 30, 50 mg/kg, oral) co-administered with TP.
-
-
Administration: Dosing is performed once daily for 10 consecutive days.
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Monitoring: Animal body weights are recorded throughout the study.
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Endpoint: At the end of the treatment period, animals are euthanized, and the weights of androgen-sensitive organs (e.g., ventral prostate, seminal vesicles, levator ani muscle) are recorded. A statistically significant decrease in the organ weights of the this compound + TP groups compared to the TP-only group indicates anti-androgenic activity.
Tumor Xenograft Model in Mice
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound against prostate cancer xenografts.
-
Cell Culture: LNCaP cells (or other relevant prostate cancer cell lines) are cultured under standard conditions.
-
Implantation: An appropriate number of cells (e.g., 1-5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of male immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment groups.
-
Dosing:
-
Vehicle control group.
-
This compound group (e.g., 30 mg/kg, oral, once daily).
-
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., biomarker assessment).
Signaling Pathways and Workflows
Caption: Androgen Receptor signaling pathway and the antagonistic action of this compound.
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the androgen receptor (AR). It works by binding to the AR, preventing androgens from activating it. This inhibits the downstream signaling that leads to the transcription of genes involved in prostate cancer cell growth and survival. It has shown activity against both wild-type AR and certain mutated forms, such as F877L, which can confer resistance to other anti-androgen therapies.
Q2: In which animal models has this compound been evaluated?
A2: this compound has been evaluated in castrated male Sprague Dawley rats in the Hershberger assay to confirm its anti-androgenic activity. For efficacy, it has been tested in mouse xenograft models using human prostate cancer cell lines like LNCaP, which may carry specific AR mutations.
Q3: What is the general guidance on the tolerability of this compound in these animal models?
A3: In a 10-day study in castrated male rats, this compound was reported to be well-tolerated at oral doses up to 50 mg/kg/day, with no adverse effects on body weight observed. Efficacy studies in mice with dosing up to 30 mg/kg/day have also been conducted, implying a degree of tolerability at this dose, though specific toxicity data was not detailed.
Q4: Are there any known target organs for toxicity?
A4: There is no publicly available information detailing specific target organ toxicities for this compound from dedicated toxicology studies. However, a precursor compound in its development program was associated with liver toxicity in dogs. The development of this compound involved chemical modifications to ameliorate this liability. While this suggests the final compound is optimized for a better safety profile, it would be prudent for researchers to consider monitoring liver function as a precautionary measure in their studies.
Q5: What are some key general parameters to monitor in animals treated with this compound?
A5: Based on standard practices for preclinical studies and the nature of the compound, the following parameters should be monitored:
-
Clinical Observations: Daily checks for any changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: At least twice weekly to detect any significant weight loss.
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Food and Water Intake: To assess general health and well-being.
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Tumor Size: For efficacy assessment in xenograft models.
-
At Necropsy: Gross examination of all major organs. Given the history of a precursor, particular attention to the liver (color, size, texture) may be warranted.
Q6: What vehicle has been used to formulate this compound for oral administration in animal studies?
A6: Published studies have used 20% Hydroxypropyl beta cyclodextrin (B1172386) (HPBCD) as a vehicle for oral administration of this compound in rats. It is crucial to establish the appropriate vehicle for your specific experimental setup.
improving JNJ-63576253 efficacy in resistant cell lines
Welcome to the technical support center for JNJ-63576253. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound, particularly in the context of resistant cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced sensitivity to this compound in our prostate cancer cell line over time. What are the potential mechanisms of resistance?
A1: Reduced sensitivity to this compound can arise from several mechanisms, which can be broadly categorized as either Androgen Receptor (AR)-dependent or AR-independent.
-
AR-Dependent Mechanisms:
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AR Amplification: Increased expression of the full-length AR can sometimes overcome the inhibitory effects of this compound.
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Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the ligand-binding domain (LBD), such as AR-V7, are constitutively active and not targeted by LBD inhibitors like this compound.[1][2][3] Their expression is a known mechanism of resistance to AR-targeted therapies.[1][2][3]
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Novel AR Mutations: Although this compound is designed to be effective against mutations like F877L that cause resistance to other AR inhibitors, it is theoretically possible for new mutations to emerge that alter the drug binding site and reduce efficacy.[4][5][6]
-
-
AR-Independent Mechanisms:
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Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating alternative signaling pathways to maintain growth and survival. Key bypass pathways implicated in resistance to AR inhibitors include:
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Glucocorticoid Receptor (GR) Upregulation: The GR can be upregulated and activated to drive the expression of a similar set of genes as the AR, thereby compensating for AR inhibition.[7]
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c-Myc Pathway Activation: Overexpression of the c-Myc oncogene can drive proliferation independently of the AR pathway.[7]
-
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Phenotypic Plasticity: In some cases, cancer cells may undergo changes that make them less reliant on the AR signaling pathway altogether.
-
Q2: How can we experimentally determine the mechanism of resistance in our cell line?
A2: A systematic approach involving several key experiments can help elucidate the resistance mechanism. We recommend the following workflow:
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating resistance to this compound.
Q3: What strategies can we employ to overcome resistance to this compound?
A3: Based on the identified resistance mechanism, several strategies can be explored. Combination therapy is a common approach to address drug resistance.[8][9]
Strategies to Overcome this compound Resistance
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the mechanisms of primary and acquired resistance to new generation hormonal therapies in advanced prostate cancer: focus on androgen receptor independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
JNJ-63576253 experimental variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental androgen receptor (AR) antagonist, JNJ-63576253.
Overview of this compound
This compound (also known as TRC-253) is a potent, orally active, and selective full antagonist of the androgen receptor.[1][2] It is under investigation for the treatment of castration-resistant prostate cancer (CRPC).[3] A key feature of this compound is its efficacy against both wild-type AR and mutant forms, such as the F877L mutation, which can confer resistance to other AR inhibitors like enzalutamide (B1683756).[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell proliferation assays | 1. Cell line instability: Prostate cancer cell lines can exhibit genetic drift over multiple passages, altering their sensitivity to AR antagonists.[4] 2. Variability in charcoal-stripped serum: The efficiency of androgen removal can vary between lots of charcoal-stripped fetal bovine serum (FBS), leading to different baseline AR activation. 3. Compound degradation: Improper storage or handling of this compound stock solutions can lead to reduced potency. | 1. Cell Line Maintenance: Use low-passage cells (ideally fewer than 10 passages) and regularly perform cell line authentication.[4] 2. Serum Quality Control: Test new lots of charcoal-stripped FBS to ensure consistent low levels of androgens. Consider using a single, large batch for a series of experiments. 3. Proper Compound Handling: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Prepare fresh working solutions for each experiment from a frozen stock.[2] |
| Unexpected agonist activity of this compound | 1. Cell line specific effects: In certain contexts or with specific AR mutations not yet fully characterized, paradoxical agonism might occur. 2. Contamination: Contamination of cell cultures with androgens or other signaling molecules. | 1. Verify Cell Line and Mutation: Confirm the identity and AR mutational status of your cell line. This compound has been shown to lack agonist activity in F877L mutant models where enzalutamide acts as an agonist.[7] 2. Aseptic Technique: Ensure strict aseptic technique and use androgen-free media and supplements. |
| Low or no inhibition of AR target gene expression (e.g., KLK3, FKBP5) | 1. Insufficient compound concentration or incubation time: The concentration or duration of treatment may be suboptimal for inhibiting gene expression. 2. Inefficient induction of AR signaling: The concentration of the androgen used for induction (e.g., R1881) may be too high, overcoming the antagonistic effect.[7] | 1. Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell model. 2. Titrate Inducer: Optimize the concentration of the synthetic androgen (e.g., 0.1 nM R1881) to achieve a robust but inhibitable signal.[2] |
| High variability in tumor growth in xenograft studies | 1. Tumor implantation site and technique: Inconsistent tumor cell implantation can lead to variable tumor establishment and growth rates. 2. Animal health and stress: Animal-to-animal variability can be influenced by health status and stress levels.[7] 3. Compound formulation and administration: Improper formulation or inconsistent oral gavage technique can lead to variable drug exposure.[8] | 1. Standardized Implantation: Ensure a consistent number of cells are implanted at the same anatomical site by a trained researcher. 2. Animal Care: Adhere to all institutional animal care and use committee (IACUC) guidelines to ensure animal welfare and minimize stress.[8] 3. Formulation and Dosing: Prepare the formulation (e.g., 20% Hydroxypropyl beta cyclodextrin) fresh and ensure accurate, consistent oral administration.[8] |
Frequently Asked Questions (FAQs)
Experimental Design & Protocols
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the androgen receptor (AR). It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockage inhibits the conformational changes required for AR nuclear translocation, DNA binding, and the subsequent transcription of AR target genes that drive prostate cancer cell proliferation.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: JNJ-63576253 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-63576253 in radioligand binding assays targeting the androgen receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as TRC-253, is a potent, orally active full antagonist of the androgen receptor (AR).[1][2] It is effective against both wild-type AR and clinically relevant mutants, such as the F877L mutation, which can confer resistance to other AR antagonists.[1][2][3]
Q2: What is the reported binding affinity (IC50) of this compound for the androgen receptor?
A2: this compound has demonstrated potent inhibition of the androgen receptor in various cell lines. The IC50 values are summarized in the table below.
| Cell Line/AR Status | IC50 (nM) | Reference |
| LNCaP cells (F877L mutant AR) | 37 | [1][2] |
| LNCaP cells (wild-type AR) | 54 | [1][2] |
| VCaP cells | 265 | [1][2] |
| Wild-Type AR (biochemical assay) | 6.9 | [4] |
Q3: Which radioligand is recommended for a competitive binding assay with this compound?
A3: A commonly used radioligand for androgen receptor binding assays is [3H]-methyltrienolone (also known as R1881).[3][5][6] This synthetic androgen binds with high affinity to the AR.
Q4: What are the key steps in a typical androgen receptor competitive binding assay?
A4: The general workflow involves preparing a source of androgen receptor (e.g., cytosol from rat prostate or LNCaP cells), incubating it with a fixed concentration of [3H]-R1881 and varying concentrations of the competitor ligand (this compound), separating the bound from free radioligand, and quantifying the bound radioactivity.
Troubleshooting Guide
Issue 1: High Non-Specific Binding
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Question: My non-specific binding is very high, compromising my assay window. What could be the cause and how can I fix it?
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Answer:
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Cause: The radioligand may be binding to other proteins or components in your preparation. [3H]-R1881 is known to also bind to the progesterone (B1679170) receptor.[6] Additionally, using too high a concentration of radioligand can increase non-specific binding.
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Solution:
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Block Progesterone Receptors: Include a saturating concentration of a non-radioactive progestin, such as R5020 (promegestone), in your assay to block the binding of [3H]-R1881 to progesterone receptors.[6]
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Optimize Radioligand Concentration: Use a concentration of [3H]-R1881 that is at or below its Kd for the androgen receptor.[7]
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Protein Concentration: You may be using too much protein in your assay. Try reducing the amount of cytosol or membrane preparation.[8]
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Washing Steps: Ensure your washing steps after incubation are sufficient to remove unbound radioligand.
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Issue 2: Low or No Specific Binding
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Question: I am not observing any significant specific binding in my assay. What should I check?
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Answer:
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Cause: This could be due to inactive receptor, degraded radioligand, or suboptimal assay conditions.
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Solution:
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Receptor Preparation: Ensure your androgen receptor source is properly prepared and has been stored correctly to maintain its activity.
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Radioligand Integrity: Check the age and storage conditions of your [3H]-R1881. Radioligands can degrade over time, leading to loss of binding.
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Incubation Time and Temperature: The incubation should be long enough to reach equilibrium. For AR binding assays, an overnight incubation at 4°C is common.[7][9]
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Assay Buffer Composition: Verify the composition of your assay buffer. It should be optimized for AR binding.
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-
Issue 3: Poor Reproducibility Between Experiments
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Question: My results are not consistent between different experimental runs. How can I improve reproducibility?
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Answer:
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Cause: Inconsistent reagent preparation, pipetting errors, or variations in incubation times can all contribute to poor reproducibility.
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Solution:
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Standardize Protocols: Ensure all steps of the protocol are performed consistently. Prepare fresh reagents for each experiment.
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Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions of your competitor ligand.
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Equilibration: Allow all reagents to reach the appropriate temperature before starting the assay.
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Controls: Include positive and negative controls in every experiment to monitor assay performance. A known AR antagonist like enzalutamide (B1683756) can be used as a positive control.
-
-
Experimental Protocols
Androgen Receptor Competitive Binding Assay Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Materials:
- Androgen Receptor Source: Cytosol preparation from rat prostate or a suitable cell line (e.g., LNCaP).
- Radioligand: [3H]-methyltrienolone (R1881).
- Competitor Ligand: this compound.
- Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol (B142953) (DTT).
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- 96-well plates.
- Filtration apparatus or alternative separation method.
2. Procedure:
- Preparation of Reagents:
- Prepare serial dilutions of this compound in assay buffer.
- Prepare the [3H]-R1881 solution in assay buffer at a concentration at or below its Kd.
- Prepare the androgen receptor solution in assay buffer. The optimal concentration should be determined empirically.[7]
- Assay Setup (in a 96-well plate):
- Total Binding Wells: Add assay buffer, [3H]-R1881, and the androgen receptor solution.[7]
- Non-specific Binding Wells: Add assay buffer, [3H]-R1881, a saturating concentration of a non-labeled androgen (e.g., cold R1881 or DHT), and the androgen receptor solution.[7]
- Competitor Wells: Add assay buffer, [3H]-R1881, the androgen receptor solution, and the desired concentrations of this compound.
- Incubation:
- Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[7]
- Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Detection:
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]
- Data Analysis:
- Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of this compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: General Workflow for a Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
JNJ-63576253 Dose-Response Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving JNJ-63576253, a potent and selective androgen receptor (AR) antagonist. This guide offers detailed experimental protocols, quantitative data summaries, and answers to frequently asked questions to facilitate accurate dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation androgen receptor (AR) pathway inhibitor.[1][2] It acts as a potent and selective antagonist of the human AR, including the wild-type receptor and clinically relevant mutants such as F877L, which can confer resistance to other antiandrogen therapies.[3][4] The compound works by competitively binding to the AR, blocking its nuclear translocation, preventing its binding to DNA, and ultimately inhibiting AR-dependent transcription of target genes.[4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated robust activity in various prostate cancer cell lines that are driven by AR signaling. These include LNCaP cells expressing wild-type AR, as well as enzalutamide-resistant models such as LNCaP F877L and LNCaP AR/cs.[1][5] It also inhibits the proliferation of VCaP cells.[6][7]
Q3: What are the typical concentrations or doses used for in vitro and in vivo experiments?
A3: For in vitro cellular proliferation assays, this compound is typically tested over a dose-response range from approximately 0.0003 to 100 μM.[6][7] For in vivo xenograft studies in mice, oral administration of this compound at doses of 30 mg/kg and 50 mg/kg once daily has been shown to be effective.[1][6] In the Hershberger assay in rats, oral doses of 10, 30, and 50 mg/kg have been used.[1][2]
Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors. Ensure that the cell seeding density is consistent across all plates and experiments.[8] The passage number of the cells should also be kept low, as cell characteristics can change over time in culture.[3] Verify the concentration and purity of your this compound stock solution. Finally, the duration of compound incubation (e.g., 6 days for proliferation assays) and the concentration of the synthetic androgen (e.g., R1881) used for stimulation should be strictly controlled.[1][8]
Q5: My in vivo xenograft study is not showing the expected tumor growth inhibition. What should I check?
A5: For in vivo studies, ensure the correct formulation and administration of this compound. It has been formulated in 20% Hydroxypropyl beta cyclodextrin (B1172386) (HPBCD) for oral administration.[9] The health and immune status of the animal models (e.g., castrated male SCID Hairless Outbred mice) are critical for consistent tumor growth.[1] Also, confirm that the tumor model you are using (e.g., LNCaP AR/cs or LNCaP F877L) is appropriate and has been properly established before initiating treatment.[1]
Quantitative Data Summary
The following tables summarize the dose-response data for this compound in various experimental models.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Notes |
| LNCaP (Wild-Type AR) | Transcriptional Reporter | IC50 | 54 | In the presence of 0.1 nmol/L R1881.[6][7] |
| LNCaP (F877L Mutant AR) | Transcriptional Reporter | IC50 | 37 | In the presence of 0.1 nmol/L R1881.[6][7] |
| HepG2 (VP16-AR F877L) | Transcriptional Reporter | IC50 | 15 | In the presence of 90 pM R1881.[9] |
| VCaP | Cellular Proliferation | IC50 | 265 | 5-day incubation.[6][7] |
| Cell-free assay | AR Antagonism | IC50 | 6.9 | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dose (mg/kg, p.o.) | Treatment Duration | Outcome |
| Castrated Male SHO Mice | LNCaP AR/cs Xenograft | 30 | 3 weeks (once daily) | 78% Tumor Growth Inhibition (TGI).[1] |
| Castrated Male SHO Mice | LNCaP F877L Xenograft | 30 | 3 weeks (once daily) | >58% Tumor Growth Inhibition (TGI).[1] |
| Castrated Male SHO Mice | LNCaP F877L Xenograft | 50 | 3 weeks (once daily) | Statistically significant TGI.[1] |
| Castrated Male Rats | Hershberger Assay | 30 | 10 days (once daily) | Statistically significant inhibition of androgen-sensitive organ weight gain.[1] |
| Castrated Male Rats | Hershberger Assay | 50 | 10 days (once daily) | Statistically significant inhibition of androgen-sensitive organ weight gain.[1] |
Experimental Protocols
1. In Vitro Cellular Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of androgen receptor-driven prostate cancer cell lines.
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Cell Seeding: Seed LNCaP F877L, LNCaP AR/cs, or VCaP cells into 96-well plates at a density of 5,000 cells per well.[8]
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Incubation: Incubate the plates overnight to allow for cell attachment.[8]
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Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with the compound in the presence of the synthetic androgen R1881, typically in media containing charcoal-stripped fetal bovine serum.[1][5]
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Incubation Period: Incubate the cells for 6 days to assess the effect on proliferation.[1][5]
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Data Analysis: At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®). Calculate the IC50 value from the resulting dose-response curve.
2. Transcriptional Reporter Assay
This protocol measures the ability of this compound to inhibit AR-mediated gene transcription.
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Cell Seeding: Seed LNCaP reporter cell lines (stably transfected with an androgen response element-driven luciferase reporter) at a density of 10,000 cells per well in a 96-well plate.[8]
-
Incubation: Allow the cells to attach by incubating overnight.[8]
-
Compound Treatment: Treat the cells with a dose range of this compound in the presence of a stimulating concentration of R1881 (e.g., 0.1 nmol/L).[8]
-
Incubation Period: Incubate the treated cells for 24 hours.[8]
-
Luciferase Assay: Measure luciferase activity using a commercial kit such as the Steady-Glo® Luciferase Assay System.[8]
-
Data Analysis: Plot the luciferase signal against the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Caption: Experimental workflow for a typical in vitro dose-response curve analysis of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
JNJ-635762soixante-trois millions cinq cent soixante-seize mille deux cent cinquante-trois Versus Enzalutamide in F877L Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the next-generation androgen receptor (AR) antagonist, JNJ-63576253, and the established second-generation antiandrogen, enzalutamide (B1683756), specifically in preclinical models harboring the F877L mutation of the androgen receptor. The F877L mutation is a clinically relevant resistance mechanism that emerges in patients with castration-resistant prostate cancer (CRPC) undergoing treatment with therapies like enzalutamide.
Executive Summary
The emergence of the F877L mutation in the ligand-binding domain of the androgen receptor confers resistance to enzalutamide by converting it from an antagonist to a partial agonist.[1][2][3] In contrast, this compound is a novel AR antagonist designed to overcome this resistance mechanism, demonstrating robust inhibitory activity in preclinical models with the F877L mutation.[4][5] Experimental data from various studies consistently show that this compound effectively suppresses AR signaling and inhibits tumor growth in F877L-mutant models, whereas enzalutamide exhibits reduced efficacy or even agonistic activity.[4][6] This guide presents the supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies comparing the activity of this compound and enzalutamide in the context of the F877L AR mutation.
Table 1: In Vitro Activity in F877L Mutant Cell Lines
| Compound | Assay Type | Cell Line | IC50 (nM) | Efficacy | Reference |
| This compound | AR-mediated transactivation | LNCaP F877L | 99 | Complete inhibition | [4] |
| Cellular Proliferation | LNCaP F877L | 197 | Complete inhibition | [4] | |
| AR-mediated transactivation | HepG2 VP16-AR F877L | 15 | Complete inhibition | [6] | |
| Enzalutamide | AR-mediated transactivation | LNCaP F877L | >3000 | Incomplete inhibition | [4] |
| Cellular Proliferation | LNCaP F877L | >3000 | Incomplete inhibition | [4] | |
| AR-mediated transactivation | HepG2 VP16-AR F877L | >30,000 | Failed to reach 50% inhibition | [6] |
Table 2: In Vivo Antitumor Activity in F877L Xenograft Model
| Compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 30 mg/kg, p.o. once daily | LNCaP F877L | 87 | [7] |
| Enzalutamide | Not specified in detail | LNCaP F877L | Ineffective, acts as agonist | [4] |
Experimental Protocols
Androgen Receptor (AR) Transactivation Assay
This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
-
Cell Culture: LNCaP cells stably expressing the F877L mutant AR and a luciferase reporter gene under the control of an androgen response element (ARE) are cultured in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum.[4]
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Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or enzalutamide in the presence of a low concentration of the synthetic androgen R1881 (e.g., 100 pM) to stimulate AR activity.[4]
-
Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a vehicle control. The IC50 values, representing the concentration at which a compound inhibits 50% of the AR transcriptional activity, are calculated using a nonlinear regression model.[6]
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cells.
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Cell Seeding: LNCaP F877L cells are seeded in 96-well plates at a density of 5,000 cells per well.[6]
-
Compound Incubation: The cells are incubated for 6 days in the presence of the test compounds (this compound or enzalutamide) and a low concentration of R1881 in charcoal-stripped fetal bovine serum.[6]
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[6]
LNCaP F877L Xenograft Model
This in vivo model evaluates the antitumor efficacy of the compounds in a living organism.
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Cell Implantation: LNCaP AR F877L mutant human prostate tumor spheroids are generated and injected subcutaneously into the flank of male immunodeficient mice.[4]
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Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., ~250 mm³), the mice are randomized into different treatment groups.[4]
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Drug Administration: this compound is administered orally once daily at a specified dose (e.g., 30 mg/kg).[7] A vehicle control group and an enzalutamide group are also included.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
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Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, and the percentage of tumor growth inhibition is calculated.[7]
Visualizations
Signaling Pathway Diagram
Caption: AR signaling with F877L mutation and drug interactions.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for F877L models.
References
A Head-to-Head Comparison of JNJ-63576253 and Other Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the emergence of resistance mechanisms necessitates the development of next-generation antagonists. This guide provides an objective comparison of the novel AR antagonist, JNJ-63576253, with established second-generation agents: enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182). The following sections present a comprehensive analysis based on preclinical and clinical data, detailing experimental methodologies and visualizing key pathways to inform research and development efforts.
Mechanism of Action and Preclinical Efficacy
This compound is a potent, orally bioavailable, non-steroidal AR antagonist designed to be effective against both wild-type AR and clinically relevant mutant forms that confer resistance to second-generation AR inhibitors.[1][2][3][4][5][6][7][8] A key feature of this compound is its robust activity against the F877L AR mutation, which can convert antagonists like enzalutamide and apalutamide into agonists, thereby driving tumor growth.[1][3][4][5][7][8]
Second-generation AR antagonists—enzalutamide, apalutamide, and darolutamide—share a common mechanism of action: they competitively inhibit androgen binding to the AR, prevent AR nuclear translocation, and block the interaction of the AR with DNA.[9][10][11][12] While effective, their utility can be limited by the emergence of resistance mutations in the AR ligand-binding domain.[13]
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other AR antagonists in various prostate cancer cell lines. This data highlights the potent activity of this compound, particularly in the context of the F877L resistance mutation.
| Compound | Cell Line | AR Status | IC50 (nM) | Reference |
| This compound | LNCaP | F877L mutant | 37 | [2][14] |
| LNCaP | Wild-type | 54 | [2][14] | |
| VCaP | Wild-type (amplified) | 265 | [2][14] | |
| Enzalutamide | LNCaP F877L | F877L mutant | >30,000 (partial agonist) | [1] |
| LNCaP | Wild-type | ~21-36 | [15][16] | |
| Apalutamide | LNCaP | Wild-type | ~16 | [9] |
| Darolutamide | LNCaP | Wild-type | ~26 | Not explicitly found in searches |
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of AR antagonists. The data below compares the tumor growth inhibition (TGI) of this compound and enzalutamide in a key resistance model.
| Compound | Xenograft Model | AR Status | Dose | Tumor Growth Inhibition (%) | Reference |
| This compound | LNCaP F877L | F877L mutant | 30 mg/kg, p.o., daily | 87 | [2][14] |
| Enzalutamide | LNCaP F877L | F877L mutant | 30 mg/kg, p.o., daily | No significant activity | [8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Preparation of AR Lysate: Human androgen receptor is expressed in a suitable cell line (e.g., Sf9 insect cells) and the cell lysate containing the receptor is prepared.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-mibolerone) is incubated with the AR lysate in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter, representing the receptor-bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., LNCaP) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Compound Treatment: The transfected cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of increasing concentrations of the test antagonist.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of AR-driven transcription, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., cells treated with R1881 alone) and plotted against the concentration of the antagonist to determine the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Line and Animal Model: Human prostate cancer cells (e.g., LNCaP F877L) are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[11]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered to the treatment group, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study continues until a predetermined endpoint (e.g., tumors in the control group reaching a certain size). The tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the control group.
Visualizing the Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Intervention.
Caption: A typical preclinical experimental workflow for the evaluation of novel AR antagonists.
Clinical Landscape and Future Directions
Enzalutamide, apalutamide, and darolutamide have demonstrated significant clinical benefits in various stages of prostate cancer, leading to their widespread use.[9][10][17][18] However, the emergence of resistance, including through AR mutations like F877L, highlights an unmet clinical need.[3] this compound, with its potent activity against such mutations, represents a promising therapeutic strategy for patients who have progressed on second-generation AR inhibitors.[1][3][4][5][6][7] Clinical trials are ongoing to evaluate the safety and efficacy of this compound in this patient population.[4] The comparative data presented in this guide underscore the potential of this compound to address the challenge of acquired resistance in prostate cancer.
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. herabiolabs.com [herabiolabs.com]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. altogenlabs.com [altogenlabs.com]
- 16. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 17. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-63576253: A Comparative Analysis Against Androgen Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JNJ-63576253's Performance with Alternative Therapeutics Targeting Androgen Receptor Splice Variants in Castration-Resistant Prostate Cancer.
The emergence of androgen receptor (AR) splice variants, particularly AR-V7, is a critical mechanism of resistance to second-generation antiandrogen therapies in metastatic castration-resistant prostate cancer (mCRPC). These truncated, constitutively active AR variants drive tumor progression in the absence of androgen ligands, posing a significant therapeutic challenge. This guide provides a comparative analysis of this compound (also known as TRC-253), a novel AR antagonist, against other therapeutic strategies aimed at overcoming resistance mediated by AR splice variants.
This compound: A Potent Antagonist of Wild-Type and Mutant AR
This compound is a potent and orally bioavailable antagonist of the androgen receptor. It has demonstrated robust activity against both wild-type AR and clinically relevant ligand-binding domain (LBD) mutations, such as the F877L mutation, which can confer resistance to other antiandrogens like enzalutamide.[1][2] While not directly targeting the truncated splice variants that lack the LBD, this compound has shown efficacy in preclinical models that express AR-V7, such as the VCaP cell line.[2][3] The prevailing hypothesis is that in these models, the full-length AR still plays a significant role in driving the disease, and this compound's potent inhibition of this full-length receptor contributes to its anti-tumor activity.[1][2]
Comparative Efficacy Against AR Splice Variant-Expressing Models
This section provides a quantitative comparison of this compound with other compounds in preclinical models characterized by the expression of AR splice variants.
| Compound | Target | Cell Line (AR-V7 status) | Assay | Endpoint | Result | Citation |
| This compound | Full-length AR | VCaP (AR-V7 positive) | Proliferation | IC50 | <100 nM | [2] |
| Enzalutamide | Full-length AR | VCaP (AR-V7 positive) | Proliferation | IC50 | <100 nM | [2] |
| EPI-002 | AR N-Terminal Domain | VCaP (AR-V7 positive) | Tumor Growth (Xenograft) | Inhibition | Significant reduction in tumor growth | [4] |
| ARV-110 (Bavdegalutamide) | AR Degrader (PROTAC) | Preclinical Models | AR-V7 Degradation | - | Does not degrade AR-V7 | [5] |
| Niclosamide | AR-V7 Inhibitor | CWR22Rv1, C4-2B MDVR (AR-V7 positive) | AR-V7 Protein Expression | Downregulation | Significant downregulation | [6] |
| BMS-641988 | Full-length AR | MDA-MB-453 (AR positive) | AR Binding Affinity | Ki | 10 nM | [7] |
Signaling Pathways and Drug Mechanisms
The following diagrams illustrate the androgen receptor signaling pathway, the role of AR splice variants, and the mechanisms of action of the compared therapeutic agents.
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graph [rankdir="TB", splines=ortho, nodesep=0.5];
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Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Test compounds (this compound, enzalutamide, etc.) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, replace the medium with a medium containing 5% CS-FBS.
-
Prepare serial dilutions of the test compounds in the appropriate medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 5-6 days at 37°C and 5% CO2.
-
On the day of analysis, allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Androgen Receptor (AR) Reporter Assay
Objective: To measure the transcriptional activity of the androgen receptor in response to androgens and the inhibitory effect of test compounds.
Materials:
-
HEK293T or other suitable host cells
-
Expression vector for full-length AR or AR splice variants
-
Luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pGL3-PSA-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds
-
Synthetic androgen (e.g., R1881)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect host cells in a 96-well plate with the AR expression vector and the ARE-luciferase reporter plasmid. A Renilla luciferase vector can be co-transfected for normalization.
-
After 24 hours, treat the cells with serial dilutions of the test compounds in the presence or absence of a fixed concentration of R1881 (e.g., 1 nM).
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of AR transcriptional activity relative to the control (R1881 alone) and plot dose-response curves to determine the IC50 values for inhibition.
Western Blot for AR and AR-V7 Protein Expression
Objective: To determine the effect of a compound on the protein levels of full-length AR and AR-V7.
Materials:
-
Prostate cancer cells expressing AR and AR-V7 (e.g., CWR22Rv1)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibodies against AR (N-terminal domain) and AR-V7-specific antibody
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for the desired duration.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This compound represents a significant advancement in the treatment of CRPC, particularly in cases driven by AR LBD mutations. While its activity in the context of AR splice variants is likely mediated through its potent inhibition of the remaining full-length AR, this guide highlights the need for direct comparative studies against novel agents that specifically target AR-V7 or the AR N-terminal domain. The provided data and protocols offer a framework for researchers to conduct such evaluations and further elucidate the most effective strategies for overcoming resistance in advanced prostate cancer. The development of therapies that can effectively silence both full-length AR and its constitutively active splice variants remains a critical goal in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. oncotarget.com [oncotarget.com]
- 7. BMS-641988 - Wikipedia [en.wikipedia.org]
A Preclinical and Clinical Efficacy Showdown: JNJ-63576253 vs. Apalutamide in Prostate Cancer
In the rapidly evolving landscape of prostate cancer therapeutics, two androgen receptor (AR) inhibitors, the clinical-stage JNJ-63576253 and the approved drug apalutamide (B1683753), present distinct profiles in their mechanism and demonstrated efficacy. This guide provides a comparative analysis for researchers and drug development professionals, summarizing available data to delineate their respective strengths and potential applications in targeting androgen-driven prostate malignancies.
At a Glance: Key Efficacy and Potency Metrics
The following tables summarize the quantitative data on the potency and efficacy of this compound and apalutamide based on available preclinical and clinical studies.
| Drug | Target | IC50 (nM) | Cell Line | Condition |
| This compound | Wild-Type AR | 54 | LNCaP | - |
| This compound | F877L Mutant AR | 37 | LNCaP | - |
| Apalutamide | Wild-Type AR | 16 | - | - |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Study | Patient Population | Primary Endpoint | Result |
| Apalutamide | SPARTAN Trial | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Metastasis-Free Survival (MFS) | 40.5 months with apalutamide vs. 16.2 months with placebo[1] |
| Apalutamide | TITAN Trial | Metastatic castration-sensitive prostate cancer (mCSPC) | Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS) | Significant improvement in both OS and rPFS with apalutamide + ADT vs. placebo + ADT[1][2] |
| Apalutamide | Real-world study | Metastatic castration-sensitive prostate cancer (mCSPC) | Overall Survival (OS) at 24 months | 23% reduction in risk of death with apalutamide vs. enzalutamide[3][4] |
Note: Direct head-to-head clinical trial data for this compound versus apalutamide is not yet available as this compound is in early-stage clinical development.
Delving into the Mechanisms of Action
Both this compound and apalutamide are potent antagonists of the androgen receptor. However, this compound has been specifically designed to be effective against certain mutations in the AR ligand-binding domain (LBD) that can confer resistance to second-generation AR inhibitors like apalutamide.
Apalutamide is a nonsteroidal antiandrogen that binds directly to the ligand-binding domain of the AR.[5][6] This action prevents AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[5][6]
This compound is described as a next-generation AR antagonist.[7][8] It demonstrates robust activity against both wild-type AR and clinically relevant AR LBD mutations, such as the F877L mutation, which can convert AR antagonists into agonists, thereby driving resistance.[7][8]
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
JNJ-63576253: Overcoming Resistance in Castration-Resistant Prostate Cancer
A comparative analysis of JNJ-63576253 (TRC-253) in overcoming resistance to second-generation androgen receptor signaling inhibitors.
For researchers and professionals in drug development, understanding the mechanisms of resistance to existing therapies is paramount. In the context of metastatic castration-resistant prostate cancer (mCRPC), the emergence of resistance to second-generation androgen receptor (AR) signaling inhibitors like enzalutamide (B1683756) and apalutamide (B1683753) presents a significant clinical challenge.[1][2][3] this compound (also known as TRC-253) has emerged as a potent, orally active, next-generation AR antagonist designed to address this unmet need.[1][4][5][6] This guide provides a comparative overview of this compound's performance against models of resistance, supported by experimental data.
Mechanism of Action and Activity Profile
This compound is a full antagonist of the androgen receptor.[5][7] A key mechanism of resistance to second-generation AR inhibitors is the acquisition of point mutations in the AR ligand-binding domain (LBD).[1][2][3][6] One of the most clinically relevant mutations is the F877L substitution, which can convert antagonists like enzalutamide into agonists, thereby driving tumor growth.[1][2][6] this compound was specifically developed to maintain potent antagonist activity against both wild-type (WT) AR and clinically relevant mutant forms, including F877L.[1][2][6]
Comparative In Vitro Activity
The following table summarizes the in vitro potency of this compound in various prostate cancer cell lines, including those harboring resistance-conferring mutations.
| Cell Line | AR Status | Key Resistance Mechanism | This compound IC₅₀ (nM) | Enzalutamide IC₅₀ (nM) | Reference |
| LNCaP (WT AR) | Wild-Type | - | 54 | - | [5][7] |
| LNCaP (F877L mutant AR) | F877L Mutation | Resistance to Enzalutamide | 37 | Partial Agonist Activity | [5][7][8] |
| VCaP | AR Amplification, AR-V7 | Resistance to Enzalutamide/Apalutamide | 265 | - | [5][7][8] |
| LNCaP AR/cs | AR Overexpression | Enzalutamide Resistance | 197 (Proliferation) | Incomplete Antagonist | [8][9] |
In Vivo Efficacy in Resistant Xenograft Models
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models engineered to be resistant to second-generation AR inhibitors.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| LNCaP SRα F877L | This compound | 30 mg/kg; p.o. once daily for 72 days | Significant Inhibition | [5][7] |
| LNCaP F877L | This compound | - | Tumor Growth Inhibition | [4] |
Experimental Protocols
Cell Proliferation Assay
To assess the inhibitory effect of this compound on cancer cell growth, a standard proliferation assay is conducted.
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, and VCaP) are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[4]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a comparator compound (e.g., enzalutamide) in the presence of the synthetic androgen R1881.[8][9]
-
Incubation: The treated cells are incubated for 6 days.[4][9]
-
Data Analysis: Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, and the IC₅₀ values are calculated from the dose-response curves.
AR-Mediated Transcriptional Reporter Assay
This assay is used to determine the antagonist or agonist activity of compounds on the androgen receptor.
-
Cell Seeding: LNCaP cells stably expressing a luciferase reporter gene driven by an androgen response element (ARE) are seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound in the presence of 0.1 nmol/L R1881 for 24 hours.[4]
-
Data Analysis: Luciferase activity is measured using a luminometer (e.g., Steady-Glo Luciferase Assay System).[4] The results indicate the extent to which the compound inhibits AR-mediated gene transcription.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental approach and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for in vitro assessment of cross-resistance.
Caption: Androgen Receptor signaling and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
JNJ-63576253: A Preclinical Comparative Guide for a Next-Generation Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available for JNJ-63576253 (also known as TRC-253), a potent, next-generation androgen receptor (AR) antagonist. The information presented herein is intended to facilitate an objective comparison with other AR inhibitors, supported by experimental data from published studies.
Executive Summary
This compound is an orally active, full antagonist of the androgen receptor, demonstrating potent activity against both wild-type AR and clinically relevant mutations, such as the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide (B1683756).[1][2][3] Preclinical studies highlight its potential to overcome resistance mechanisms in metastatic castration-resistant prostate cancer (mCRPC).[4] A Phase 1/2A clinical trial (NCT02987829) has been initiated to evaluate its safety and efficacy in patients with mCRPC.[5][6]
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound acts as a competitive inhibitor of the androgen receptor. In prostate cancer, the binding of androgens (like testosterone (B1683101) and dihydrotestosterone) to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to its translocation to the nucleus. Inside the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote tumor growth and proliferation, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and FK506-binding protein 5 (FKBP5).[2]
Mutations in the AR LBD, such as F877L, can alter the receptor's structure, causing traditional antagonists like enzalutamide to act as agonists, thereby promoting tumor growth.[2][7] this compound is designed to bind effectively to both wild-type and mutated ARs, maintaining its antagonistic activity and blocking downstream signaling.[2]
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to enzalutamide.
Table 1: In Vitro Activity of this compound vs. Enzalutamide
| Cell Line | AR Status | Parameter | This compound | Enzalutamide | Reference |
| LNCaP | Wild-Type AR | IC50 (Proliferation) | ~250 nM | ~250 nM | [2] |
| LNCaP | F877L Mutant AR | IC50 (Proliferation) | 197 nM | Incomplete Antagonist | [2] |
| VCaP | Amplified AR, AR-V7 | IC50 (Proliferation) | <100 nM | <100 nM | [2] |
| LNCaP | F877L Mutant AR | IC50 (AR Transactivation) | 99 nM | Incomplete Antagonist | [2] |
| LNCaP | Wild-Type AR | IC50 (AR Transactivation) | ~20 nM | ~30 nM | [2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) | Efficacy | Reference |
| LNCaP AR F877L | This compound (30 mg/kg) | >58% (p < 0.01) | Statistically Significant | [2] |
| LNCaP AR F877L | This compound (50 mg/kg) | >58% (p < 0.01) | Statistically Significant | [2] |
| LNCaP AR F877L | Enzalutamide (30 mg/kg) | No Efficacy Observed | Not Effective | [2] |
| LNCaP AR Wild-Type | This compound (30 mg/kg) | 78% (p < 0.05) | Statistically Significant | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Proliferation Assays
-
Cell Lines: LNCaP F877L, LNCaP AR/cs (wild-type), and VCaP cells were used.[2]
-
Seeding: Cells were seeded at a density of 5,000 cells per well in 96-well plates and incubated overnight.[2]
-
Treatment: Cells were treated with varying concentrations of this compound or enzalutamide in the presence of the synthetic androgen R1881.[2]
-
Incubation: The cells were incubated for 6 days.[2]
-
Assessment: Cell proliferation was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[2]
Real-Time PCR for AR Target Gene Expression
-
Cell Line: LNCaP AR F877L overexpressing model was used.[2]
-
Treatment: Cells were treated with this compound or enzalutamide in the presence or absence of R1881 for 24 hours.[2]
-
RNA Extraction and cDNA Synthesis: RNA was extracted and purified, followed by cDNA synthesis.[2]
-
Quantitative PCR: Real-time PCR was performed to measure the expression levels of AR downstream target genes, KLK3 and FKBP5.[2]
In Vivo Xenograft Studies
-
Animal Model: Castrated male SCID Hairless Outbred (SHO) mice were used.[2]
-
Tumor Implantation: Mice were subcutaneously injected with LNCaP AR F877L mutant or wild-type AR human prostate tumor spheroids.[2]
-
Treatment: Once tumors were established (approximately 250 mm³), mice were randomized into treatment groups and received daily oral doses of this compound (30 or 50 mg/kg), enzalutamide (30 mg/kg), or vehicle for 3 to 4 weeks.[2]
-
Efficacy Assessment: Tumor volumes and body weights were recorded twice weekly. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.[2]
Caption: A generalized workflow for the in vivo xenograft efficacy studies of this compound.
Clinical Development Status
This compound is currently being evaluated in a Phase 1/2A clinical trial (NCT02987829) for patients with metastatic castration-resistant prostate cancer.[5][6] The results from this trial will be crucial in determining the clinical utility and safety profile of this next-generation AR antagonist.
Conclusion
The preclinical data for this compound strongly suggest its potential as a valuable therapeutic agent for mCRPC, particularly in cases of acquired resistance to current second-generation AR inhibitors. Its potent antagonist activity against the F877L AR mutation, a known mechanism of resistance to enzalutamide, positions it as a promising candidate for further clinical development. The outcomes of the ongoing clinical trials are eagerly awaited to confirm these preclinical findings in a patient population.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) | CoLab [colab.ws]
- 4. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Next-Generation Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment has been significantly advanced by the development of next-generation androgen receptor (AR) inhibitors. These agents have demonstrated superior efficacy compared to first-generation antiandrogens, offering improved outcomes for patients with various stages of the disease. This guide provides an objective comparison of the leading next-generation AR inhibitors—enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182)—and explores emerging therapeutic strategies designed to overcome resistance. We present a comprehensive overview of their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to support further research and development in this critical area.
Introduction to Next-Generation Androgen Receptor Inhibition
The androgen receptor is a key driver of prostate cancer growth and progression.[1] Next-generation AR inhibitors were developed to more effectively block AR signaling compared to their predecessors. These agents exhibit a higher binding affinity for the AR, prevent its nuclear translocation, and inhibit its interaction with DNA, thereby downregulating the expression of androgen-dependent genes.[2][3] The three most prominent next-generation AR inhibitors—enzalutamide, apalutamide, and darolutamide—have become the standard of care in various clinical settings, including non-metastatic and metastatic castration-resistant prostate cancer (CRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[4][5]
Mechanism of Action: A Multi-pronged Attack on AR Signaling
Next-generation AR inhibitors share a common overarching mechanism but exhibit subtle differences in their molecular interactions and pharmacological properties. Their primary modes of action include:
-
Competitive Inhibition of Androgen Binding: They bind to the ligand-binding domain (LBD) of the AR with significantly higher affinity than first-generation antiandrogens like bicalutamide.[3] Darolutamide, in particular, has been noted for its very high binding affinity.[6]
-
Inhibition of Nuclear Translocation: A crucial step in AR activation is its translocation from the cytoplasm to the nucleus. These inhibitors effectively block this process, sequestering the AR in the cytoplasm.[2][3]
-
Impaired DNA Binding and Transcriptional Activity: By preventing nuclear localization, these drugs inhibit the AR from binding to androgen response elements (AREs) on target genes, thereby blocking the transcription of genes essential for prostate cancer cell growth and survival.[2][3]
dot
Caption: Mechanism of action of next-generation AR inhibitors.
Preclinical Comparative Data
In vitro and in vivo preclinical studies have been instrumental in characterizing the potency and efficacy of next-generation AR inhibitors. Key comparative metrics include binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) in various prostate cancer cell lines.
| Inhibitor | Binding Affinity (Ki) (nM) | IC50 (nM) - LNCaP Cells | IC50 (nM) - Other Cell Lines | Key Preclinical Findings |
| Enzalutamide | ~21-36 | 21.4 - 160 | 41.64 (MDVR) | 5-8 times higher binding affinity than bicalutamide.[3] |
| Apalutamide | Not consistently reported | ~200 | 24.26 (ApaR) | 7-10 times higher binding affinity than bicalutamide.[3] |
| Darolutamide | ~11 | 26 | 19.07 (DaroR) | Higher binding affinity than enzalutamide and apalutamide.[6][7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. The data presented is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy and Safety
Large-scale phase III clinical trials have established the clinical benefit of enzalutamide, apalutamide, and darolutamide in different prostate cancer settings. Network meta-analyses have provided indirect comparisons of their efficacy and safety.
Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Trial (Inhibitor) | Primary Endpoint | Hazard Ratio (HR) for MFS vs. Placebo | Key Secondary Endpoints |
| SPARTAN (Apalutamide) | Metastasis-Free Survival (MFS) | 0.28 | Significant improvement in Overall Survival (OS).[8] |
| PROSPER (Enzalutamide) | Metastasis-Free Survival (MFS) | 0.29 | Significant improvement in OS.[5] |
| ARAMIS (Darolutamide) | Metastasis-Free Survival (MFS) | 0.41 | Significant improvement in OS.[8] |
A network meta-analysis suggests that apalutamide and enzalutamide may offer improved oncological outcomes in terms of MFS in nmCRPC, while darolutamide appears to have the most favorable tolerability profile.[9][10]
Safety Profile
While all three inhibitors are generally well-tolerated, there are some differences in their adverse event profiles.
| Adverse Event | Enzalutamide | Apalutamide | Darolutamide |
| Fatigue | More common | Common | Less common |
| Hypertension | More common | Common | Less common |
| Rash | Less common | More common | Less common |
| Falls and Fractures | Reported | Reported | Lower incidence |
| Seizures | Rare, but a known risk | Rare, but a known risk | Very low incidence, minimal CNS penetration |
Darolutamide is noted for its distinct chemical structure, which leads to lower penetration of the blood-brain barrier and a potentially more favorable central nervous system (CNS) side effect profile.[11]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and/or Ki) of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-mibolerone or [3H]-R1881) for binding to the AR, typically from a cellular lysate or a purified receptor source.
Generalized Protocol:
-
Receptor Preparation: Prepare cytosol from rat ventral prostate or use lysates from AR-expressing cell lines (e.g., LNCaP).
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of the radiolabeled ligand.
-
Compound Addition: Add increasing concentrations of the test compound (e.g., enzalutamide, apalutamide, or darolutamide) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled androgen to determine non-specific binding.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This can be achieved through methods like hydroxylapatite (HAP) assay or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and fit a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[12]
dot
Caption: Workflow for an AR competitive binding assay.
AR Nuclear Translocation Assay
Objective: To assess the ability of a compound to inhibit the translocation of the AR from the cytoplasm to the nucleus.
Principle: This assay visualizes and/or quantifies the subcellular localization of the AR in response to androgen stimulation and inhibitor treatment.
Generalized Protocol (Immunofluorescence):
-
Cell Culture: Plate AR-expressing cells (e.g., LNCaP) on coverslips or in imaging-compatible plates.
-
Treatment: Treat the cells with the test compound for a specified period, followed by stimulation with an androgen (e.g., dihydrotestosterone, DHT) to induce AR translocation. Include appropriate controls (vehicle, DHT alone).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the AR signal in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio. A decrease in this ratio in the presence of the inhibitor indicates inhibition of translocation.[13][14]
dot
Caption: Workflow for an AR nuclear translocation assay.
AR Transcriptional Activity Assay
Objective: To measure the effect of a compound on the transcriptional activity of the AR.
Principle: This assay typically utilizes a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter containing AREs. Inhibition of AR activity by a test compound results in a decrease in the reporter gene expression.
Generalized Protocol (Luciferase Reporter Assay):
-
Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) with an AR expression vector (if necessary) and a reporter plasmid containing an ARE-driven luciferase gene.
-
Treatment: Treat the transfected cells with the test compound and an androgen to stimulate AR-mediated transcription.
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of AR transcriptional activity by the test compound.[15]
Emerging Therapeutic Strategies and Future Directions
Despite the success of next-generation AR inhibitors, acquired resistance remains a significant clinical challenge. Several mechanisms of resistance have been identified, including AR mutations, AR amplification, and the expression of AR splice variants (AR-Vs) that lack the LBD.[16] To address these challenges, novel therapeutic strategies are in development.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. AR-targeted PROTACs consist of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR.[17]
-
Mechanism of Action: Unlike inhibitors that merely block AR function, PROTACs eliminate the AR protein entirely. This approach has the potential to overcome resistance mechanisms mediated by AR overexpression or mutations.[18][19]
-
Preclinical Data: Several AR PROTACs, such as ARV-110, have demonstrated potent and selective degradation of the AR in preclinical models, including those resistant to enzalutamide.[20]
dot
Caption: Mechanism of action of AR-targeted PROTACs.
N-Terminal Domain (NTD) Inhibitors
The N-terminal domain of the AR is essential for its transcriptional activity and is present in both full-length AR and AR splice variants.[1][21] Small molecules that target the NTD represent a promising strategy to inhibit all forms of the AR, including those that confer resistance to LBD-targeted therapies.[22][23]
-
Mechanism of Action: NTD inhibitors disrupt the interaction of the AR with co-activators and the transcriptional machinery, thereby blocking AR-mediated gene expression.[23]
-
Preclinical Data: Compounds like EPI-7170 have shown improved potency and metabolic stability compared to first-generation NTD inhibitors and are effective in preclinical models of anti-androgen resistance.[24]
Conclusion
The development of next-generation AR inhibitors has transformed the management of advanced prostate cancer. Enzalutamide, apalutamide, and darolutamide have all demonstrated significant clinical benefits, with distinct efficacy and safety profiles that can inform treatment decisions. However, the emergence of resistance necessitates the continued development of novel therapeutic strategies. Promising approaches such as AR-targeted PROTACs and NTD inhibitors hold the potential to overcome current limitations and further improve outcomes for patients with prostate cancer. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of androgen receptor-targeted therapies.
References
- 1. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Androgen Receptor Targeted Therapies Market Forecast: Key Trends and Growth Projections Across the 7MM During the Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nursingcenter.com [nursingcenter.com]
- 19. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 21. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
JNJ-63576253: A New Frontier in Androgen Receptor Signaling Abrogation
A comparative guide for researchers on the validation of JNJ-63576253, a next-generation androgen receptor antagonist, against other therapeutic alternatives in castration-resistant prostate cancer.
In the landscape of metastatic castration-resistant prostate cancer (mCRPC), the androgen receptor (AR) signaling pathway remains a critical therapeutic target. However, the emergence of resistance mechanisms, particularly mutations in the AR ligand-binding domain (LBD), poses a significant clinical challenge. This compound has emerged as a potent, next-generation AR antagonist designed to overcome these resistance mechanisms. This guide provides a comprehensive comparison of this compound with other AR inhibitors, supported by experimental data to validate its efficacy in abrogating AR signaling.
Mechanism of Action: Overcoming Resistance
This compound is a competitive AR antagonist that demonstrates robust inhibitory activity against both wild-type (WT) AR and clinically relevant LBD mutations, such as the F877L mutation.[1][2] This mutation is known to convert second-generation AR antagonists like enzalutamide (B1683756) into agonists, thereby driving tumor growth.[1][3][4] this compound effectively counteracts this by maintaining its antagonist activity, thus inhibiting AR-mediated gene transcription and cellular proliferation in resistant models.[3][5]
Comparative Efficacy: this compound vs. Enzalutamide
Experimental data consistently demonstrates the superior efficacy of this compound in models of enzalutamide resistance.
In Vitro Potency
A key differentiator for this compound is its potent inhibition of the F877L AR mutation. In HepG2 cells transiently transfected with a VP16-AR F877L reporter, this compound showed complete inhibition of AR-mediated transactivation with an IC50 of 15 nmol/L. In stark contrast, enzalutamide failed to achieve 50% inhibition at any tested concentration and, in the absence of the synthetic androgen R1881, acted as an agonist, activating the mutant receptor.[3]
| Compound | Cell Line | Target | IC50 (nmol/L) | Efficacy |
| This compound | HepG2 | VP16-AR F877L | 15 | Complete Antagonist |
| Enzalutamide | HepG2 | VP16-AR F877L | >30,000 | Partial Agonist/Weak Antagonist |
| This compound | LNCaP AR/cs | AR-mediated transcription | ~250 | Full Antagonist |
| Enzalutamide | LNCaP AR/cs | AR-mediated transcription | ~250 | Full Antagonist |
| This compound | VCaP | Cellular Proliferation | <100 | Potent Inhibitor |
| Enzalutamide | VCaP | Cellular Proliferation | <100 | Potent Inhibitor |
Table 1: Comparative in vitro activity of this compound and enzalutamide in various prostate cancer cell line models. Data compiled from multiple studies.[3][5]
Inhibition of AR Target Gene Expression
In LNCaP cells overexpressing the AR F877L mutation, this compound effectively inhibited the transcription of canonical AR target genes, KLK3 and FKBP5, in the presence of R1881. Conversely, the inhibitory effect of enzalutamide was diminished at higher concentrations, with a notable increase in KLK3 and FKBP5 expression, highlighting its partial agonist activity on the mutant receptor.[3]
Cellular Proliferation
This compound has demonstrated potent inhibition of cellular proliferation in various AR-driven prostate cancer cell lines, including those with AR amplification (LNCaP AR/cs) and those expressing the AR-V7 splice variant (VCaP).[3][5] In the LNCaP F877L cell line, this compound showed superior inhibition of proliferation compared to enzalutamide.
In Vivo Antitumor Activity
In a LNCaP F877L xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition. This in vivo efficacy further validates its potential to overcome enzalutamide resistance.[3] The Hershberger assay in castrated male rats also confirmed the potent anti-androgenic activity of this compound, demonstrating a dose-dependent inhibition of androgen-sensitive organ weight gain.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating AR antagonists.
Figure 1: Simplified diagram of the Androgen Receptor (AR) signaling pathway and points of inhibition by this compound and Enzalutamide.
Figure 2: General experimental workflow for the validation of AR signaling abrogation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
Transcriptional Reporter Assays
-
Cell Seeding: HepG2 cells are seeded in 96-well plates and co-transfected with an androgen response element (ARE)-driven firefly luciferase reporter plasmid and a constitutively active AR expression plasmid (e.g., AR F877L-VP16).[3][4]
-
Compound Treatment: After 24 hours, cells are treated with serial dilutions of this compound or comparator compounds in the presence or absence of a synthetic androgen (e.g., 90 pmol/L R1881).[3][4]
-
Luciferase Assay: Following a 48-hour incubation, luciferase activity is measured using a commercially available kit (e.g., Steady-Glo).[6]
-
Data Analysis: Luminescence signals are normalized to a control (e.g., DMSO vehicle) and IC50 values are calculated using non-linear regression analysis.
Cell Proliferation Assays
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP F877L, LNCaP AR/cs, VCaP) are seeded in 96-well plates in media containing charcoal-stripped fetal bovine serum.[3][4]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds in the presence of R1881.[3][4]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo).
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Real-Time PCR (RT-PCR) for AR Target Gene Expression
-
Cell Culture and Treatment: LNCaP F877L cells are cultured and treated with this compound or enzalutamide in the presence or absence of R1881 for a specified time.[3]
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells, and cDNA is synthesized using a reverse transcription kit.
-
Quantitative PCR: qPCR is performed using primers specific for AR target genes (KLK3, FKBP5) and a housekeeping gene for normalization.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Xenograft Tumor Efficacy Studies
-
Tumor Implantation: Male immunodeficient mice are subcutaneously implanted with prostate cancer cells (e.g., LNCaP F877L).
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups.
-
Compound Administration: this compound or vehicle control is administered orally, once daily.[4]
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.
Conclusion
The comprehensive data from in vitro and in vivo studies strongly validate the abrogation of AR signaling by this compound. Its ability to potently antagonize both wild-type and clinically relevant mutant forms of the androgen receptor, particularly the enzalutamide-resistant F877L mutation, positions it as a promising therapeutic agent for patients with advanced prostate cancer. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the efficacy of novel AR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
JNJ-63576253 vs. Bicalutamide: A Comparative Analysis for Prostate Cancer Research
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the emergence of next-generation antagonists like JNJ-63576253 marks a significant advancement over first-generation agents such as bicalutamide (B1683754). This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and resistance profiles. While direct head-to-head clinical trial data is not yet available, this analysis synthesizes preclinical findings to draw a comparative picture.
Mechanism of Action: Targeting the Androgen Receptor
Both this compound and bicalutamide function as androgen receptor antagonists, however, their potency and activity against mutated forms of the receptor differ significantly.
Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR.[1][2][3] This binding prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the expression of genes that drive prostate cancer cell growth.[1][4] However, mutations in the AR ligand-binding domain (LBD), such as W741L/C, T878A, and H874Y, can convert bicalutamide from an antagonist to an agonist, promoting tumor growth and leading to treatment resistance.[5][6]
This compound is a potent, next-generation AR antagonist designed to overcome the limitations of earlier antiandrogens.[7] It acts as a full antagonist of both wild-type AR and clinically relevant mutant forms, including the F877L mutation which confers resistance to second-generation antiandrogens like enzalutamide (B1683756) and apalutamide.[8][9][10] this compound effectively abrogates AR signaling even in the presence of these mutations, highlighting its potential in treating resistant forms of prostate cancer.[7][9]
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies provide valuable insights into the relative potency and efficacy of this compound and bicalutamide. The following tables summarize key quantitative data from in vitro and in vivo experiments.
In Vitro Potency
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Wild-Type AR (LNCaP cells) | Proliferation Assay | 54 | [8] |
| F877L Mutant AR (LNCaP cells) | Proliferation Assay | 37 | [8] | |
| Wild-Type AR | Competitive Radioligand Binding | - | [9][11] | |
| Bicalutamide | Wild-Type AR | Competitive Binding | 159-243 | [3] |
In Vivo Anti-Tumor Activity
| Compound | Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | LNCaP SRα F877L Xenograft (mice) | 30 mg/kg, p.o. daily | 87% | [8] |
| Bicalutamide | Not directly compared in the same models in available literature. | - | - |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Cell Culture: LNCaP cells, which endogenously express wild-type AR, are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881).
-
Compound Incubation: Increasing concentrations of the test compound (this compound or bicalutamide) are added to compete with the radioligand for AR binding.
-
Measurement: After incubation, unbound radioligand is washed away, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with prostate cancer cells (e.g., LNCaP F877L).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group to the control group.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. The Definitive Guide To Bicalutamide | OCTAGONCHEM [octagonchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. aacrjournals.org [aacrjournals.org]
JNJ-63576253: A New Frontier in Castration-Resistant Prostate Cancer Treatment?
A comparative analysis of JNJ-63576253 against the current standard of care for castration-resistant prostate cancer (CRPC), focusing on preclinical data and mechanism of action.
This guide provides a detailed comparison of this compound, a novel androgen receptor (AR) antagonist, with the established standard of care for metastatic castration-resistant prostate cancer (mCRPC). The content is tailored for researchers, scientists, and drug development professionals, offering an objective assessment based on available preclinical experimental data.
Introduction to this compound
This compound (also known as TRC-253) is a potent and selective, orally bioavailable, next-generation non-steroidal antiandrogen.[1][2] It is designed to be a full antagonist of the androgen receptor, including wild-type AR and specific AR ligand-binding domain (LBD) mutations, such as the F877L mutation.[2][3] This mutation is clinically significant as it can confer resistance to second-generation antiandrogens like enzalutamide (B1683756) and apalutamide (B1683753) by converting them from antagonists to agonists.[2][3]
The Current Standard of Care in mCRPC
The treatment landscape for mCRPC has evolved significantly, with several approved agents demonstrating improved survival. The current standard of care includes:
-
Second-Generation Antiandrogens:
-
Enzalutamide (Xtandi®): A potent AR inhibitor that blocks multiple steps in the AR signaling pathway.[4][5] It prevents androgen binding to the AR, inhibits nuclear translocation of the AR, and impairs the binding of the AR to DNA.[4][5]
-
Apalutamide (Erleada®): Another potent AR inhibitor with a similar mechanism of action to enzalutamide, preventing AR nuclear translocation and DNA binding.[6][7][8]
-
-
Androgen Biosynthesis Inhibitors:
-
Abiraterone (B193195) Acetate (B1210297) (Zytiga®): An irreversible inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[9][10][11] This leads to a significant reduction in circulating androgens.[9][10][11] It is typically administered with prednisone.[10]
-
-
Chemotherapy:
-
Docetaxel (B913): A taxane (B156437) that was the first agent to show a survival benefit in mCRPC.[12][13] Its primary mechanism is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[14] It has also been shown to inhibit AR nuclear translocation.[14]
-
Head-to-Head: Preclinical Superiority of this compound
Preclinical studies have demonstrated the potential of this compound to overcome resistance to current standard of care agents, particularly enzalutamide, in prostate cancer models harboring the F877L AR mutation.
Table 1: In Vitro Activity of this compound vs. Enzalutamide in AR-Mutant Models
| Assay Type | Cell Line | Androgen Receptor Status | This compound IC50 | Enzalutamide IC50 | Key Finding |
| Transcriptional Reporter Assay | HepG2 (transiently transfected) | VP16-AR F877L | 15 nM | > 30 µM | This compound completely inhibited AR F877L activity, while enzalutamide failed to achieve 50% inhibition.[15] |
| Cellular Proliferation Assay | LNCaP F877L (overexpression) | F877L mutant AR | 197 nM | Incomplete antagonism | This compound completely inhibited proliferation, whereas enzalutamide showed incomplete antagonist activity.[15] |
Table 2: In Vivo Antitumor Activity of this compound vs. Enzalutamide
| Xenograft Model | Treatment (30 mg/kg, daily) | Tumor Growth Inhibition (TGI) | Statistical Significance | Key Finding |
| LNCaP ARF877L | This compound | > 58% | p < 0.01 | This compound showed significant antitumor activity.[15] |
| LNCaP ARF877L | Enzalutamide | No efficacy observed | Not applicable | Enzalutamide was ineffective in the enzalutamide-resistant model.[15] |
| LNCaP (wild-type AR) | This compound | Statistically significant | Not specified | This compound demonstrated antitumor activity.[16] |
Mechanism of Action: A Visual Comparison
The diagrams below illustrate the signaling pathways targeted by this compound and the standard of care therapies.
Caption: Mechanism of Action Comparison.
Experimental Protocols
Detailed methodologies for the key comparative experiments are summarized below.
Transcriptional Reporter Assays
-
Cell Line: HepG2 cells were used as they lack endogenous AR expression.
-
Transfection: Cells were co-transfected with an androgen response element (ARE)-driven firefly luciferase reporter plasmid and a plasmid expressing either wild-type AR-VP16 or AR F877L-VP16. The VP16 domain drives constitutive nuclear translocation.
-
Treatment: Transfected cells were treated with varying concentrations of this compound or enzalutamide in the presence of 90 pmol/L R1881 (a synthetic androgen) for 48 hours.
-
Analysis: Luciferase activity was measured to quantify AR-mediated gene transcription. Data were normalized to vehicle-treated controls.[15]
Cellular Proliferation Assays
-
Cell Lines: LNCaP cells engineered to overexpress the F877L mutant AR were used.
-
Culture Conditions: Cells were cultured in media containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Treatment: Cells were treated with this compound or enzalutamide in the presence of 100 pmol/L R1881 for 6 days.
-
Analysis: Cell viability was assessed to determine the effect of the compounds on cell proliferation.[15]
In Vivo Xenograft Studies
-
Animal Model: Male severe combined immunodeficient (SHO) mice were castrated and inoculated with LNCaP cells expressing the AR F877L mutation.
-
Treatment: Once tumors were established, mice were randomized to receive daily oral administration of vehicle, this compound (30 mg/kg or 50 mg/kg), or enzalutamide (30 mg/kg) for 3 weeks.
-
Analysis: Tumor volume was measured regularly to assess antitumor activity. Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.[15]
Caption: Experimental Workflow Overview.
Clinical Perspective and Future Directions
While the preclinical data for this compound are promising, particularly in the context of acquired resistance to second-generation antiandrogens, clinical data directly comparing its efficacy to the standard of care are still emerging. A Phase 1/2a clinical trial (NCT02987829) has evaluated the safety and preliminary efficacy of TRC253 (this compound) in patients with mCRPC.[17] The results showed that the drug was well-tolerated and demonstrated clinical activity, particularly in a patient with the AR F877L mutation.[17]
However, large-scale, randomized Phase 3 trials are necessary to definitively establish the superiority of this compound over standard of care agents like enzalutamide, abiraterone acetate, or docetaxel in various clinical settings of CRPC. Future studies will also need to identify the patient populations most likely to benefit from this next-generation AR antagonist.
Conclusion
This compound has demonstrated significant preclinical superiority over enzalutamide in models of castration-resistant prostate cancer driven by the F877L androgen receptor mutation. Its mechanism as a full antagonist in this resistance setting addresses a critical unmet need in the management of mCRPC. While early clinical data are encouraging, further comparative clinical trials are required to fully assess its position relative to the current standard of care. For researchers and drug development professionals, this compound represents a promising therapeutic candidate that warrants continued investigation.
References
- 1. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) | CoLab [colab.ws]
- 2. Discovery of this compound: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 9. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 12. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Personal protective equipment for handling JNJ-63576253
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the potent androgen receptor antagonist, JNJ-63576253. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active compound. While a comprehensive toxicological profile is not publicly available, it should be handled with the utmost care, assuming high potency and potential for adverse health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Powder Handling |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Hand Protection | Nitrile gloves (single pair) | Double-gloved with nitrile gloves |
| Body Protection | Laboratory coat | Disposable solid-front gown |
| Respiratory | Not required for solutions in a fume hood | NIOSH-approved respirator with a particulate filter (e.g., N95) or use of a certified chemical fume hood |
Safe Handling Procedures
Operational Plan: From Receipt to Use
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped on ice packs and should be stored at -20°C for long-term stability.
-
Preparation of Stock Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated, calibrated balance for weighing.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
-
-
Use in Experiments:
-
When working with solutions, conduct all procedures within a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate, calibrated pipettes.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Handling:
-
Don the appropriate PPE as outlined in Table 1 for powder handling.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance within the fume hood and tare.
-
Carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Disposal Plan
All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty containers, must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for hazardous materials. |
| Contaminated PPE | Place in a sealed bag and dispose of as solid hazardous waste. |
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Table 3: Emergency Response Plan
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's established procedures for potent compounds.
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
